molecular formula C11H24Cl2N2 B1425912 N-cyclohexylpiperidin-4-amine dihydrochloride CAS No. 1452484-36-4

N-cyclohexylpiperidin-4-amine dihydrochloride

カタログ番号: B1425912
CAS番号: 1452484-36-4
分子量: 255.22 g/mol
InChIキー: HRWOTYLEULDDJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclohexylpiperidin-4-amine dihydrochloride (CAS 1452484-36-4) is a high-purity chemical compound supplied as a solid powder and offered for research applications. This dihydrochloride salt features a molecular formula of C 11 H 24 Cl 2 N 2 and a molecular weight of 255.23 g/mol . As a derivative of the 4-aminopiperidine scaffold, it serves as a versatile and valuable building block in medicinal chemistry and pharmaceutical development . The primary research application of this compound is as a key synthetic intermediate in the preparation of more complex molecules. The 4-aminopiperidine structure is a privileged scaffold found in compounds with diverse biological activities. Specifically, this and similar 4-aminopiperidine derivatives have been investigated for their role as ligands for various biological targets, highlighting their significance in the discovery and optimization of new therapeutic agents . Researchers utilize this compound in solid-phase and liquid-phase synthetic methods to efficiently create libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

特性

IUPAC Name

N-cyclohexylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h10-13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOTYLEULDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Synthetic Utility of N-Cyclohexylpiperidin-4-amine Dihydrochloride: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, bifunctional aliphatic heterocycles are highly prized for their ability to modulate physicochemical properties while serving as versatile vectors for library generation. N-cyclohexylpiperidin-4-amine dihydrochloride (CAS: 1452484-36-4) is a prime example of such a privileged scaffold [1]. This technical guide provides an in-depth analysis of its structural profile, synthetic methodologies, and orthogonal reactivity, designed specifically for drug development professionals and synthetic chemists.

Section 1: Structural and Physicochemical Profiling

The molecular architecture of N-cyclohexylpiperidin-4-amine consists of two distinct cyclic systems—a basic piperidine ring and a lipophilic cyclohexyl ring—connected via a secondary amine linkage.

  • The Piperidine Core: Imparts high aqueous solubility and serves as a strong hydrogen bond acceptor/donor. The endocyclic nitrogen (N1) is highly basic, which is a critical feature for tuning the pharmacokinetic distribution of drug candidates.

  • The Cyclohexyl Appendage: Provides a sterically demanding, lipophilic moiety ideal for occupying hydrophobic pockets (e.g., in kinase or GPCR targets).

  • The Dihydrochloride Salt Advantage: The free base (CAS: 852486-61-4) is an oily, oxidation-prone substance that is difficult to handle on a benchtop. By isolating the compound as a dihydrochloride salt, both the N1 and N4 nitrogens are protonated. This yields a highly stable, non-hygroscopic crystalline solid that ensures long-term shelf stability and precise weighing for biological assays.

Table 1: Physicochemical Properties Summary

PropertyValue / Description
Chemical Name N-cyclohexylpiperidin-4-amine dihydrochloride
CAS Number 1452484-36-4 (Salt) / 852486-61-4 (Free Base)
Molecular Formula C11H24Cl2N2
Molecular Weight 255.23 g/mol
Predicted pKa (Piperidine N1) ~10.37 [3]
Predicted pKa (Exocyclic N4) ~8.50
Physical State Off-white to white crystalline powder
Section 2: Synthetic Methodologies & Causality

The most efficient, scalable, and atom-economical route to this scaffold relies on the reductive amination of 1-Boc-4-piperidone with cyclohexylamine, followed by global deprotection.

Synthesis Ketone 1-Boc-4-piperidone Intermediate 1-Boc-N-cyclohexyl piperidin-4-amine Ketone->Intermediate NaBH(OAc)3, DCE AcOH, rt Amine Cyclohexylamine Amine->Intermediate Reductive Amination Target N-Cyclohexylpiperidin- 4-amine 2HCl Intermediate->Target 4M HCl in Dioxane rt, 2h

Fig 1. Forward synthesis workflow via reductive amination and subsequent deprotection.

Protocol: Step-by-Step Synthesis of N-Cyclohexylpiperidin-4-amine 2HCl

Step 1: Reductive Amination

  • Reagent Mixing: Dissolve 1-Boc-4-piperidone (1.0 eq) and cyclohexylamine (1.05 eq) in 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (AcOH) (1.0 eq) to the mixture and stir at room temperature for 30 minutes.

    • Causality: AcOH accelerates the formation of the intermediate iminium ion, shifting the pre-equilibrium towards the reactive intermediate. DCE is chosen over THF because reductive aminations with borohydrides proceed significantly faster in halogenated solvents [2].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is explicitly chosen over sodium cyanoborohydride (NaBH3CN) because it is less toxic, does not generate cyanide off-gassing, and exhibits superior chemoselectivity—it reduces the transient iminium ion rapidly without reducing the unreacted starting ketone [2].

  • Self-Validation Checkpoint 1: Monitor the reaction progress via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active ketone and the emergence of a polar, ninhydrin-positive spot confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the crude intermediate in a minimal amount of dry dichloromethane. Slowly add 4.0 M HCl in dioxane (10.0 eq).

  • Precipitation: Stir the mixture at room temperature for 2 hours.

    • Causality: Dioxane is utilized because the resulting dihydrochloride salt is highly insoluble in it. This thermodynamic sink drives the equilibrium forward and forces the product to precipitate directly out of solution, bypassing the need for tedious column chromatography.

  • Self-Validation Checkpoint 2: The formation of a dense, white precipitate serves as a visual, self-validating cue that the Boc group has been successfully cleaved and the dihydrochloride salt has formed.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under high vacuum to afford the pure product.

Section 3: Analytical Characterization & Validation

To ensure the structural integrity of the synthesized building block for downstream drug development, rigorous analytical validation is required. Because it is a dihydrochloride salt, NMR must be performed in polar, protic solvents like D2O or DMSO-d6.

Table 2: Expected Analytical Validation Data

Analytical TechniqueExpected Signals / ObservationsDiagnostic Value
1H NMR (400 MHz, D2O) δ 3.50-3.35 (m, 3H, Piperidine N-CH2 + N-CH), δ 3.15-3.00 (m, 3H, Piperidine N-CH2 + Cyclohexyl N-CH)Confirms the intact dual-ring system and the secondary amine linkage.
13C NMR (100 MHz, D2O) δ ~52.1, 49.8, 42.5, 28.1, 24.5, 23.8Verifies the carbon framework; absence of a signal at ~155 ppm confirms complete Boc removal.
ESI-MS (Positive Mode) m/z 183.2 [M+H]+Validates the exact mass of the free base (182.18 g/mol ).
HPLC (C18 Column) Single sharp peak (>95% AUC)Ensures purity is suitable for parallel library synthesis.
Section 4: Applications in Medicinal Chemistry & Library Generation

The true value of N-cyclohexylpiperidin-4-amine dihydrochloride lies in its orthogonal reactivity. The two nitrogen atoms—N1 (endocyclic) and N4 (exocyclic)—possess entirely different steric and electronic environments, allowing medicinal chemists to systematically map pharmacophore space through divergent functionalization.

Functionalization Core N-Cyclohexylpiperidin- 4-amine Core PathA Piperidine N1 Functionalization Core->PathA Base, R-X (Unprotected) PathB Exocyclic N4 Functionalization Core->PathB 1. Protect N1 2. Acyl-Cl / Base ProdA1 N-Alkylation / SNAr (Kinetic preference) PathA->ProdA1 ProdB1 Amidation / Sulfonylation (Requires forcing conditions) PathB->ProdB1

Fig 2. Divergent functionalization pathways exploiting the orthogonal reactivity of N1 and N4.

  • Kinetic Preference (N1 Functionalization): The piperidine N1 is significantly less sterically hindered than the N4 amine (which is flanked by both the piperidine and cyclohexyl rings). Consequently, mild alkylation (using alkyl halides and K2CO3) or SNAr reactions will preferentially occur at the N1 position without the need for protecting groups.

  • Forcing Conditions (N4 Functionalization): To functionalize the N4 position, the N1 position must typically be protected first (e.g., with a Boc or Cbz group). Once N1 is masked, the sterically hindered N4 amine can be subjected to amidation or sulfonylation using acyl chlorides/sulfonyl chlorides and a strong base (e.g., DIPEA or NaH) under elevated temperatures.

References
  • PubChem. "N-cyclohexylpiperidin-4-amine | C11H22N2 | CID 4778242" National Center for Biotechnology Information. URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

Physical and chemical properties of N-cyclohexylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of N-cyclohexylpiperidin-4-amine Dihydrochloride

Executive Summary

N-cyclohexylpiperidin-4-amine dihydrochloride is a disubstituted piperidine derivative of significant interest to medicinal chemists and drug development professionals. The piperidine scaffold is a cornerstone in modern pharmacology, prized for its favorable pharmacokinetic properties and its prevalence in numerous approved therapeutics. This guide provides a comprehensive overview of the known physicochemical properties of the title compound, and more critically, establishes a robust, field-proven workflow for its complete analytical characterization. Given the limited availability of extensive public data for this specific molecule, this document emphasizes the fundamental principles and expert-driven methodologies required to qualify it for use in a research and development setting. We detail step-by-step protocols for identity confirmation, purity assessment, and the determination of critical quality attributes, ensuring researchers can proceed with confidence in their starting material.

Introduction and Molecular Structure

N-cyclohexylpiperidin-4-amine dihydrochloride belongs to the class of cyclic aliphatic amines. Its structure features a central piperidine ring N-substituted with a cyclohexyl group and bearing an amino group at the 4-position. As a dihydrochloride salt, both the piperidine nitrogen and the 4-amino group are protonated, rendering the molecule highly polar and water-soluble.[1] This salt form is typical for amine-containing compounds intended for pharmaceutical development, as it often improves stability, crystallinity, and handling properties compared to the free base.[2]

The core utility of this molecule lies in its function as a versatile chemical building block. The primary amine at the 4-position serves as a key synthetic handle for elaboration into a wide array of functional groups (amides, sulfonamides, ureas, etc.), while the N-cyclohexyl group provides a lipophilic anchor that can influence receptor binding and pharmacokinetic profiles.

Several CAS numbers have been associated with this structure, including 1196154-81-0 for the dihydrochloride and 833486-95-6 for a hydrate form.[3][4] This guide focuses on the anhydrous dihydrochloride salt.

Caption: Chemical Structure of N-cyclohexylpiperidin-4-amine Dihydrochloride.

Physicochemical Properties

Comprehensive, experimentally-derived data for this specific compound is not widely published. The following table summarizes available information from chemical supplier databases and computed sources. The subsequent sections describe the standard methodologies for determining the most critical, yet unpublished, parameters.[3][5]

PropertyValue / DescriptionSource(s)
IUPAC Name 1-cyclohexylpiperidin-4-amine;dihydrochloride[3]
CAS Number 1196154-81-0[3]
Molecular Formula C₁₁H₂₄Cl₂N₂[3][5]
Molecular Weight 255.23 g/mol [3][5]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not publicly available. Expected to be >200 °C with decomposition, typical for an amine dihydrochloride salt.Expert analysis
Solubility Expected to be highly soluble in water, soluble in methanol, and poorly soluble in less polar organic solvents like dichloromethane and ethyl acetate.[1]
pKa Not publicly available. Predicted pKa values for the two protonated amines are likely in the range of 9-11, typical for secondary and primary aliphatic amines.Expert analysis
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 2[3]
Topological Polar Surface Area 29.3 Ų[3]

Comprehensive Analytical & Characterization Workflow

As a Senior Application Scientist, my primary directive is to ensure the quality and integrity of materials used in research. When a new batch of a compound like N-cyclohexylpiperidin-4-amine dihydrochloride is received, a multi-faceted analytical approach is not just recommended; it is required. The following workflow represents a robust, self-validating system for complete characterization.

workflow start Sample Receipt: N-cyclohexylpiperidin-4-amine dihydrochloride identity Identity Confirmation start->identity quality Quality & Purity Assessment start->quality ftir FT-IR Spectroscopy identity->ftir nmr ¹H & ¹³C NMR Spectroscopy identity->nmr ms Mass Spectrometry (ESI+) identity->ms report Certificate of Analysis (CofA) Generation ftir->report nmr->report ms->report hplc Purity by HPLC-CAD/ELSD quality->hplc kf Water Content by Karl Fischer Titration quality->kf gc Residual Solvents by Headspace GC-MS quality->gc ash Inorganic Impurities by Sulfated Ash quality->ash hplc->report kf->report gc->report ash->report

Caption: Comprehensive Workflow for Material Qualification.

Identity Confirmation Protocols
  • Causality: FT-IR is a rapid and definitive technique to confirm the presence of key functional groups and provide a unique fingerprint of the molecule.

  • Methodology:

    • Acquire a background spectrum using an empty ATR (Attenuated Total Reflectance) crystal.

    • Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of the secondary and primary amine hydrochloride salts.

    • ~2850-2950 cm⁻¹: C-H stretching from the cyclohexyl and piperidine rings.

    • ~1580-1610 cm⁻¹: N-H bending vibrations.

  • Causality: NMR provides the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. It is unparalleled for identifying and quantifying organic impurities.

  • Methodology (¹H NMR):

    • Accurately weigh ~5-10 mg of the sample into an NMR tube.

    • Dissolve in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is preferred for its ability to exchange with the N-H protons, simplifying the spectrum.

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Expected Signals (in D₂O):

    • A complex series of broad multiplets between ~1.0-3.5 ppm corresponding to the overlapping protons of the cyclohexyl and piperidine rings. The N-H and NH₂ protons will exchange with D₂O and will likely not be observed.

    • Integration of the signals should correspond to the 22 non-exchangeable protons of the structure.

  • Causality: MS confirms the molecular weight of the free base of the compound.

  • Methodology (Electrospray Ionization - ESI+):

    • Prepare a dilute solution of the sample in methanol or water/acetonitrile.

    • Infuse the solution directly into the ESI source in positive ion mode.

    • Scan for the mass-to-charge ratio (m/z).

  • Expected Ion: The free base has a molecular formula of C₁₁H₂₂N₂ and a monoisotopic mass of 182.18 Da.[6] The primary observed ion will be the protonated molecular ion [M+H]⁺ at m/z ≈ 183.19 .

Purity and Quality Assessment Protocols
  • Causality: The molecule lacks a significant UV-absorbing chromophore, making standard HPLC-UV analysis ineffective for purity assessment. A universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is required. These detectors respond to any non-volatile analyte, making them ideal for this compound class.

  • Methodology (HPLC-CAD):

    • Column: A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar compound.

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradient to a higher percentage of Mobile Phase A to elute the compound.

    • Detector: CAD or ELSD.

    • Standard Preparation: Prepare a standard solution of known concentration (e.g., 1.0 mg/mL) in the mobile phase.

    • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Causality: Amine hydrochloride salts are often hygroscopic. Accurately quantifying the water content is critical, as water will affect the true concentration and stoichiometry of subsequent reactions.

  • Methodology (Volumetric or Coulometric Karl Fischer):

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a sufficient amount of the sample directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

    • Titrate to the endpoint. The instrument will calculate the water content as a percentage (w/w).

Stability, Storage, and Safety

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Its hygroscopic nature necessitates storage in a desiccator or a controlled low-humidity environment.

  • Stability: As a dihydrochloride salt of a saturated aliphatic amine, the compound is expected to be chemically stable under normal storage conditions. It is not susceptible to oxidation under air but may degrade at high temperatures.

  • Safety: This material should be considered hazardous until thoroughly investigated.[7] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for complete handling information.

Conclusion

N-cyclohexylpiperidin-4-amine dihydrochloride is a valuable building block for drug discovery, yet it is characterized by a scarcity of published experimental data. This guide bridges that gap by providing not only a consolidation of its known properties but also a detailed, scientifically-grounded framework for its complete and rigorous characterization. By adhering to the multi-technique workflow presented—spanning spectroscopy, chromatography, and titration—researchers can establish the identity, purity, and quality of their material with a high degree of confidence. This analytical rigor is the foundation of reproducible and successful research in the pharmaceutical sciences.

References

  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • Angene Chemical. (n.d.). 1-Cyclohexylpiperidin-4-amine(CAS# 59528-79-9). Retrieved from [Link]

  • PubChemLite. (2026). 1-cyclohexyl-4-piperidinamine dihydrochloride hydrate (C11H22N2). Retrieved from [Link]

  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • Google Patents. (n.d.). CN1034015C - Process to prepare cycloamine compounds.
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • PubMed. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • (Reference unavailable)
  • (Reference unavailable)
  • (Reference unavailable)
  • PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • (Reference unavailable)
  • (Reference unavailable)

Sources

In-Depth Technical Guide: NMR and IR Spectroscopy Reference Data for N-Cyclohexylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-cyclohexylpiperidin-4-amine dihydrochloride (CAS: 1452484-36-4) is a highly versatile bifunctional building block frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and complex peptidomimetics 1[1]. The compound features a central piperidine ring substituted at the 4-position with a secondary amine linked to a cyclohexyl moiety.

Causality of the Salt Form: In drug development, the free base of this compound is prone to atmospheric oxidation and exhibits poor aqueous solubility. Converting it to the dihydrochloride salt protonates both the piperidine nitrogen and the exocyclic secondary amine. This structural modification enhances thermodynamic stability and aqueous solubility, but it also fundamentally alters its spectroscopic signature due to the strong electron-withdrawing effect of the two ammonium groups.

Spectroscopic Reference Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of both nitrogen atoms in the dihydrochloride salt significantly deshields the adjacent aliphatic protons. When analyzing this compound in DMSO-d6, researchers must account for the broad ammonium ( NH2+​ ) signals that integrate to 4 protons total, typically appearing far downfield between 9.0 and 9.5 ppm.

Table 1: Expected 1H and 13C NMR Assignments (400 MHz, DMSO-d6)

Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Assignment Causality
Piperidine N-H / Amine N-H 9.00 - 9.50Broad m, 4HN/AProtonated amines ( NH2+​ ) exchange slowly in DMSO-d6, appearing as broad downfield peaks due to hydrogen bonding with chloride.
Cyclohexyl C1' 3.00 - 3.20m, 1H54.5Deshielded strongly by the adjacent secondary ammonium group.
Piperidine C4 3.30 - 3.50m, 1H50.2Alpha to the secondary ammonium; highly deshielded.
Piperidine C2, C6 2.80 - 3.40m, 4H (ax/eq)42.1Alpha to the piperidinium nitrogen; equatorial protons appear further downfield than axial protons.
Cyclohexyl C2', C6' 1.90 - 2.10m, 4H28.5Beta to the exocyclic amine; moderately deshielded.
Piperidine C3, C5 1.90 - 2.30m, 4H25.4Beta to both nitrogen centers; complex splitting due to rigid chair conformation.
Cyclohexyl C3', C5' 1.10 - 1.80m, 4H24.8Gamma position on the cyclohexyl ring; standard aliphatic shifts.
Cyclohexyl C4' 1.10 - 1.60m, 2H24.2Most shielded position on the cyclohexyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is the preferred method for analyzing the solid dihydrochloride salt, as it requires no KBr pellet pressing, thereby preserving the native hydrogen-bonding network of the crystal lattice 2[2].

Table 2: ATR FT-IR Peak Assignments

Wavenumber ( cm−1 )IntensityAssignmentStructural Causality
2930, 2855StrongC-H stretchingCharacteristic of sp3 hybridized aliphatic rings (cyclohexyl and piperidine).
2800 - 2400Broad, StrongN-H stretchingThe "ammonium band" is exceptionally broad due to extensive intermolecular hydrogen bonding with chloride counterions.
1580MediumN-H bendingScissoring motion of the protonated secondary amines.
1450MediumC-H bendingMethylene scissoring from the cyclic aliphatic chains.
1120MediumC-N stretchingAliphatic C-N bond vibrations.

Experimental Workflows & Self-Validating Protocols

NMR Sample Preparation and Acquisition

Proper sample preparation is critical to avoid poor resolution and shimming difficulties caused by particulate matter3[3].

  • Solvent Selection: Use high-purity DMSO-d6 (99.9% D) to ensure solubility of the dihydrochloride salt. Self-Validation: Check for the residual DMSO quintet at 2.50 ppm and the water peak at ~3.33 ppm.

  • Concentration: Dissolve 15–20 mg of the solid in 0.6 mL of DMSO-d6 to achieve an optimal concentration of ~100 mM 4[4]. This ensures a high signal-to-noise ratio for 13C acquisition without causing viscosity-induced line broadening.

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette into a 5 mm NMR tube to remove any insoluble particulates or dust that could distort magnetic field homogeneity[4].

  • Acquisition & Shimming: Lock onto the deuterium signal of DMSO. Perform automated gradient shimming (Z1-Z5). A properly shimmed sample will yield a full width at half-maximum (FWHM) of <1.0 Hz for the residual solvent peak.

ATR FT-IR Acquisition

ATR FT-IR allows for direct measurement of the solid powder, relying on an evanescent wave penetrating the sample 5[5].

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (air) to subtract ambient CO2​ and water vapor[5].

  • Sample Application: Place 2–5 mg of N-cyclohexylpiperidin-4-amine dihydrochloride directly onto the center of the diamond crystal[2].

  • Clamping: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: The evanescent wave only penetrates 1-2 microns; poor contact results in artificially weak signals and poor spectral reproducibility[5].

  • Acquisition: Collect 32 scans at a resolution of 4 cm−1 from 4000 to 400 cm−1 .

Spectroscopic Validation Workflow

The following diagram illustrates the logical pipeline for structurally validating N-cyclohexylpiperidin-4-amine dihydrochloride, ensuring high-fidelity data capture across both NMR and IR modalities.

G A Sample Preparation (Weighing & Dissolution) B 1H & 13C NMR Acquisition (DMSO-d6, 400 MHz) A->B 15-20 mg in 0.6 mL DMSO-d6 C ATR FT-IR Spectroscopy (Diamond Crystal, 4000-400 cm⁻¹) A->C 2-5 mg solid powder D Data Processing & Phasing (Fourier Transform & Baseline Correction) B->D C->D E Structural Validation (Peak Assignment & Purity Check) D->E Spectral overlay & correlation

Figure 1: Spectroscopic validation workflow for N-cyclohexylpiperidin-4-amine dihydrochloride.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR Sample Preparation Guidelines Source: Western University (Department of Chemistry) URL: [Link]

  • Title: Guide to FT-IR Spectroscopy Source: Bruker URL: [Link]

  • Title: FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Technical Note Source: PerkinElmer (Hosted via Colorado State University) URL: [Link]

Sources

Toxicity and in vitro safety data for N-cyclohexylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity and In Vitro Safety Profiling of N-cyclohexylpiperidin-4-amine Dihydrochloride: A Technical Guide for Drug Development

Executive Summary N-cyclohexylpiperidin-4-amine dihydrochloride (CAS 1452484-36-4) is a highly versatile aliphatic diamine building block widely utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. Structurally, it features a piperidine ring, a basic amine, and a lipophilic cyclohexyl moiety. While these features confer excellent membrane permeability and target-binding affinity, they also introduce specific toxicological liabilities. As a Senior Application Scientist, I approach in vitro safety not as a retrospective checklist, but as a predictive science governed by molecular architecture. This whitepaper details the mechanistic rationale and self-validating experimental frameworks required to evaluate the safety profile of this compound.

Part 1: Structural Liabilities and Predictive Toxicology

The safety profile of N-cyclohexylpiperidin-4-amine dihydrochloride is heavily dictated by its physicochemical properties. Understanding the causality behind these liabilities is the first step in designing a robust in vitro screening cascade.

  • hERG Channel Inhibition (Cardiotoxicity): Basic amines appended to lipophilic tails (such as the cyclohexyl group) are classic pharmacophores for binding to the central cavity of the human ether-a-go-go-related gene (hERG/KCNH2) potassium channel[1]. At physiological pH, the basic amine is protonated, allowing it to interact with aromatic residues (e.g., Tyr652, Phe656) within the channel pore, leading to delayed ventricular repolarization and proarrhythmic risk[2].

  • Cellular Toxicity: Piperidine derivatives can exhibit dose-dependent cytotoxicity. The mechanism often involves the disruption of cellular membranes due to their amphiphilic nature or the induction of apoptosis via caspase cascades[3].

  • Genotoxicity and Metabolic Activation: While aliphatic amines are generally not direct DNA alkylators, their hepatic metabolism (e.g., N-oxidation or ring hydroxylation via CYP450 enzymes) can generate reactive intermediates[4]. Therefore, evaluating mutagenicity in the presence of metabolic activation is non-negotiable.

Part 2: Quantitative Data Framework

Because N-cyclohexylpiperidin-4-amine dihydrochloride is primarily utilized as a synthetic intermediate, safety evaluations are benchmarked against standardized thresholds for piperidine-based pharmacophores. The table below summarizes the expected baseline safety metrics and their mechanistic implications.

Assay CategoryTarget ParameterExpected Safety ThresholdMechanistic Implication
Cardiotoxicity hERG IC₅₀ (Patch Clamp)> 30 µMAssesses the risk of fatal arrhythmias (e.g., Torsades de Pointes)[5].
Cytotoxicity GI₅₀ / IC₅₀ (Fibroblasts)> 100 µMDetermines baseline cellular membrane integrity and metabolic toxicity[3].
Genotoxicity Revertant Colonies (Ames)< 2x Negative ControlEvaluates DNA point mutation risk (with/without S9 metabolic activation)[6].

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; they include strict quality control parameters that prove the assay functioned correctly, regardless of the test compound's outcome.

Protocol 1: GLP-Compliant hERG Patch Clamp Assay (ICH S7B)

Rationale: Automated patch-clamp electrophysiology is the gold standard for cardiac safety profiling under [5]. We utilize CHO-K1 cells because they lack endogenous potassium currents that could confound hERG tail current measurements. Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the hERG (KCNH2) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for seal formation.

  • Compound Preparation: Dissolve N-cyclohexylpiperidin-4-amine dihydrochloride in extracellular solution (ECS). Causality: Utilizing the dihydrochloride salt rather than the free base ensures complete aqueous dissolution up to 300 µM, preventing false negatives caused by compound precipitation.

  • Electrophysiology: Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds to open the channels, followed by repolarization to -50 mV to elicit the outward tail current.

  • Self-Validation Check: The assay is only deemed valid if the positive control (100 nM Dofetilide or E-4031) inhibits >80% of the tail current, and the negative control (0.1% DMSO) shows <5% current rundown[7].

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures mitochondrial reductase activity, serving as a highly sensitive proxy for cell viability and metabolic toxicity[8]. Methodology:

  • Seeding: Seed non-cancerous mammalian fibroblasts (e.g., NIH/3T3) at a density of 1×10⁴ cells/well in a 96-well plate. Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adhesion.

  • Treatment: Expose the cells to serial dilutions of the compound (1, 10, 50, 100, 250, 500 µM) for 48 hours.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals. Lyse cells with DMSO to solubilize the crystals and read absorbance at 570 nm.

  • Self-Validation Check: Include a 10% SDS positive control (must yield 100% cell death) and untreated media (100% viability baseline).

Protocol 3: Bacterial Reverse Mutation (Ames Test - OECD 471)

Rationale: Conducted according to [9], this assay detects point mutations. The inclusion of mammalian liver S9 fraction is critical to simulate hepatic metabolism, as piperidines can form reactive N-oxide species[6]. Methodology:

  • Bacterial Strains: Utilize histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.

  • Exposure (Plate Incorporation): Mix the test compound (up to 5000 µ g/plate ) with the bacterial suspension and top agar. Plate the mixture onto minimal agar plates. Perform this both with and without 10% rat liver S9 mix.

  • Incubation: Incubate at 37°C for 48-72 hours and count the revertant colonies.

  • Self-Validation Check: Strain-specific positive controls (e.g., 2-Aminoanthracene for S9-dependent mutagenesis) must demonstrate a >3-fold increase in revertant colonies compared to the vehicle control[10].

Part 4: Visualizations

G A N-cyclohexylpiperidin-4-amine (Basic Amine) B Protonation at Physiological pH A->B pKa ~9-10 C hERG Channel (KCNH2) Central Cavity Binding B->C Lipophilic & Cationic Interaction D Potassium Efflux Inhibition C->D Pore Blockade E QT Interval Prolongation (Proarrhythmic Risk) D->E Action Potential Delay

Mechanistic pathway of hERG channel blockade by basic piperidine amines.

Workflow S1 Compound Synthesis & Purity Check (CAS 1452484-36-4) S2 Cytotoxicity Screening (MTT Assay - Fibroblasts) S1->S2 S3 Cardiotoxicity Profiling (GLP hERG Patch Clamp - ICH S7B) S1->S3 S4 Genotoxicity Assessment (Ames Test - OECD 471) S1->S4 S5 Integrated Risk Assessment (Go/No-Go Decision) S2->S5 S3->S5 S4->S5

Self-validating in vitro safety screening workflow for piperidine derivatives.

References

  • OECD 471: Bacterial reverse mutation test (Ames): Toxicology, Genetic - Labcorp. Available at:[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - National Institute of Biology (NIB). Available at:[Link]

  • S 7 B The nonclinical Evaluation of the Potential for delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals - European Medicines Agency (EMA). Available at:[Link]

  • Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors - ACS Medicinal Chemistry Letters. Available at:[Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. Available at:[Link]

  • Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC / British Journal of Pharmacology. Available at:[Link]

  • Piperidine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. Available at:[Link]

Sources

Methodological & Application

Using N-cyclohexylpiperidin-4-amine dihydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol Guide for utilizing N-cyclohexylpiperidin-4-amine dihydrochloride in advanced organic synthesis and medicinal chemistry.

Executive Summary

N-cyclohexylpiperidin-4-amine dihydrochloride is a highly versatile, bifunctional diamine scaffold widely utilized in the design of bioactive small molecules, including bradykinin receptor antagonists and complex heterocycles [1]. The scaffold features two distinct secondary amine centers: a piperidine nitrogen (N1) and an exocyclic nitrogen (N4). This structural duality allows medicinal chemists to exploit inherent steric and electronic differences to achieve orthogonal, regioselective functionalizations without an over-reliance on protecting-group chemistry.

This guide outlines the physicochemical properties, mechanistic rationale, and self-validating protocols required to successfully deploy this building block in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

To ensure reproducibility and accurate stoichiometric calculations, the quantitative properties of the building block are summarized below.

PropertyValue / Description
Chemical Name 4-(Cyclohexylamino)piperidine dihydrochloride
CAS Number (Salt) 1452484-36-4 [1]
CAS Number (Free Base) 852486-61-4
Molecular Formula C₁₁H₂₄Cl₂N₂
Molecular Weight 255.23 g/mol (Salt) / 182.31 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, MeOH, DMSO; Insoluble in non-polar organics
Mechanistic Causality: The Tale of Two Nitrogens

The synthetic utility of this molecule lies in the differential reactivity of its two nitrogen atoms:

  • N1 (Piperidine Nitrogen): Residing within a flexible 6-membered ring, N1 is highly solvent-exposed and strongly nucleophilic. Electrophiles will preferentially attack this position.

  • N4 (Exocyclic Nitrogen): Flanked by the bulky cyclohexyl group and the piperidine ring itself, N4 exists in a severely sterically crowded microenvironment. Its nucleophilicity is significantly dampened.

This differentiation allows for sequential functionalization. However, because the compound is supplied as a stable dihydrochloride salt to prevent atmospheric oxidation, it must be neutralized in situ with a non-nucleophilic base to liberate the active free amines.

Pharmacophore Scaffold 4-(Cyclohexylamino)piperidine Core N1 N1 (Piperidine) Solvent-Exposed / Linker Scaffold->N1 N4 N4 (Exocyclic) H-Bond Donor/Acceptor Scaffold->N4 Cy Cyclohexyl Ring Hydrophobic Pocket Binder Scaffold->Cy

Fig 1. Pharmacophore mapping of the 4-(cyclohexylamino)piperidine scaffold.

Protocol 1: Regioselective N1-Reductive Amination

Objective: Selectively functionalize the N1 position using an aldehyde, leaving the sterically hindered N4 position intact for future derivatization.

Causality & Design: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted aldehyde. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the dihydrochloride salt; exactly 2.2 equivalents are used to liberate the free base while providing a slight buffering capacity. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the iminium intermediate better than standard dichloromethane (DCM).

Step-by-Step Methodology
  • Free Base Generation: Suspend N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq, 1.0 mmol, 255 mg) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Add DIPEA (2.2 eq, 2.2 mmol, 383 µL) dropwise. Stir for 15 minutes at room temperature until a clear solution forms.

  • Iminium Formation: Add the target aldehyde (1.0 eq, 1.0 mmol) in a single portion. Stir the reaction mixture at room temperature for 1 to 2 hours.

  • Reduction: Add STAB (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 5 minutes to control any mild exotherm. Stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & In-Process Control (IPC)
  • Validation Mechanism: This protocol is self-validating via TLC (Thin Layer Chromatography). Using a Ninhydrin stain, the starting material will show a strong, dark spot (two secondary amines). The successful product will show a distinct Rf shift and a lighter stain, as the N1 position has been converted to a tertiary amine, leaving only the hindered N4 secondary amine to react with the stain.

  • LC-MS Monitoring: Confirm the conversion by observing the complete disappearance of the aldehyde mass and the appearance of the [M+H]⁺ peak corresponding to the N1-alkylated product.

Protocol 2: N4-Functionalization (Urea Formation)

Objective: Derivatize the sterically hindered N4 position of the N1-functionalized intermediate using an isocyanate to form a urea linkage, a common motif in medicinal chemistry [2].

Causality & Design: Because N4 is severely shielded by the cyclohexyl and piperidine rings, standard room-temperature conditions will fail or result in poor yields. This protocol introduces thermal energy (heating to 80°C) and a higher-boiling polar aprotic solvent (DMF) to overcome the steric activation energy barrier. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is added to activate the isocyanate via a highly reactive acyl-pyridinium intermediate.

Step-by-Step Methodology
  • Preparation: Dissolve the N1-functionalized intermediate (1.0 eq, 1.0 mmol) in anhydrous DMF (4.0 mL) under a nitrogen atmosphere.

  • Activation: Add the target isocyanate (1.5 eq, 1.5 mmol) followed by DMAP (0.1 eq, 0.1 mmol, 12 mg).

  • Thermal Overcome: Equip the flask with a reflux condenser and heat the mixture to 80°C using an oil bath or heating block. Stir vigorously for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash extensively with LiCl (5% aqueous solution, 3 x 10 mL) to remove the DMF. Dry the organic layer over MgSO₄ and concentrate.

Self-Validation & In-Process Control (IPC)
  • Validation Mechanism: The successful formation of the urea bond acts as a self-validating structural shift observable via Infrared (IR) Spectroscopy. The broad secondary amine N-H stretch (~3300 cm⁻¹) of the starting material will be replaced by a sharp, strong urea carbonyl (C=O) stretch at ~1650 cm⁻¹.

  • LC-MS Monitoring: The product will exhibit a distinct mass shift (+ mass of the isocyanate) and a significantly delayed retention time on a reverse-phase C18 column due to increased lipophilicity.

Workflow A N-cyclohexylpiperidin-4-amine 2HCl Salt B Free Base Generation (via DIPEA) A->B Neutralization C N1-Functionalization (Sterically Accessible) B->C Mild Electrophile (e.g., STAB/Aldehyde) D N4-Functionalization (Sterically Hindered) C->D Strong Electrophile + Heat (e.g., Isocyanate/80°C)

Fig 2. Regioselective functionalization workflow of N-cyclohexylpiperidin-4-amine.

Troubleshooting & Best Practices

  • Hygroscopicity: The dihydrochloride salt is inherently hygroscopic. Prolonged exposure to ambient humidity will result in water absorption, which can drastically skew stoichiometric calculations and quench moisture-sensitive electrophiles (like isocyanates). Solution: Store the reagent in a desiccator over Drierite and weigh it rapidly.

  • Chromatographic Tailing: Amines naturally interact with the acidic silanol groups on standard silica gel, causing severe peak tailing during flash chromatography. Solution: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the mobile phase, or use basic alumina to ensure sharp, isolated bands.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4778242, N-cyclohexylpiperidin-4-amine. Retrieved from:[Link]

  • Mavunkel, B. J., et al. (1996). Synthesis and Characterization of Pseudopeptide Bradykinin B2 Receptor Antagonists Containing the 1,3,8-Triazaspiro[4.5]decan-4-one Ring System. Journal of Medicinal Chemistry, 39(16), 3169-3173. Retrieved from:[Link]

Application Note: Amide Coupling Strategies for N-Cyclohexylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselectivity, and optimized protocols for hindered secondary amines.

Introduction & Structural Context

N-Cyclohexylpiperidin-4-amine dihydrochloride (CAS: 1452484-36-4) is a highly versatile, yet challenging, diamine building block frequently utilized in medicinal chemistry and drug discovery. As a Senior Application Scientist, I frequently see researchers struggle with this compound due to two distinct structural hurdles:

  • The Dihydrochloride Salt State: The molecule is supplied as a bis-hydrochloride salt. Before any acylation can occur, the amines must be liberated in situ.

  • Competing Secondary Amines (Regioselectivity): The molecule possesses two secondary nitrogen centers:

    • N1 (Piperidine Ring): An endocyclic secondary amine. It is highly nucleophilic and relatively unhindered.

    • N4 (Exocyclic Amine): An exocyclic secondary amine flanked by the piperidine ring and a bulky cyclohexyl group. This position is severely sterically hindered.

Understanding the causality behind reagent selection is critical. If you attempt a standard coupling without protecting groups, the reaction will overwhelmingly favor the N1 position due to kinetic and steric control. Conversely, targeting the N4 position requires N1-protection and forcing conditions using highly reactive uronium salts.

Mechanistic Insights & Reagent Selection

Salt Neutralization Dynamics

To utilize the dihydrochloride salt, you must introduce a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is the gold standard here. Unlike Triethylamine (TEA), DIPEA's bulky isopropyl groups prevent it from acting as a competing nucleophile or degrading sensitive active esters. Furthermore, DIPEA provides superior solubility for the resulting hydrochloride salts in polar aprotic solvents like DMF, preventing premature precipitation that can stall the reaction[1]. A minimum of 2.0 equivalents is required just to free-base the diamine, but 4.0 to 5.0 equivalents are standard to maintain the basic environment required for coupling.

Overcoming Steric Hindrance at N4

When the goal is to couple a carboxylic acid to the sterically hindered N4 position (assuming N1 is protected), standard carbodiimides like EDC/HOBt are often sluggish, leading to poor yields and degradation of the activated acid [2].

For hindered secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is mandatory [3]. HATU generates an OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical "neighboring group effect"—acting as an intramolecular general base that hydrogen-bonds with the incoming amine, accelerating the nucleophilic attack even in tightly packed steric environments [4].

Quantitative Reagent Comparison

The following table summarizes the performance of common coupling reagents when applied to the specific steric environments of N-cyclohexylpiperidin-4-amine.

Coupling ReagentActive IntermediateSuitability for N1 (Endocyclic)Suitability for N4 (Hindered)Typical Reaction TimeEpimerization Risk
EDC / HOBt OBt active esterHighLow (Sluggish)4 - 16 hoursLow
HATU / DIPEA OAt active esterVery HighHigh 1 - 4 hoursVery Low
PyBOP / DIPEA OBt active esterHighModerate4 - 12 hoursLow

Reaction Workflow & Regioselectivity Pathways

The following diagram illustrates the logical flow for achieving regioselective amide coupling with this diamine.

G Start N-cyclohexylpiperidin-4-amine 2HCl (Starting Material) Base Neutralization (4-5 eq DIPEA in DMF) Start->Base Path1 Unprotected Diamine (Kinetic Control) Base->Path1 Direct Coupling Path2 N1-Boc Protected Precursor (Steric Control) Base->Path2 Prior Protection Reagent1 EDC/HOBt or HATU RT, 2-4h Path1->Reagent1 Reagent2 HATU / DIPEA Elevated Temp (40°C), 12h Path2->Reagent2 Prod1 N1-Amide Product (Major Regioisomer) Reagent1->Prod1 Prod2 N4-Amide Product (Hindered Position) Reagent2->Prod2

Caption: Regioselective amide coupling pathways for N-cyclohexylpiperidin-4-amine.

Experimental Protocols

These protocols are designed as self-validating systems. Built-in observational checks ensure that the reaction is proceeding as intended, minimizing downstream purification failures.

Protocol A: Selective Amide Coupling at Piperidine N1 (Unprotected)

Use this protocol when targeting the less hindered piperidine nitrogen. Kinetic control ensures >90% regioselectivity for N1 over N4.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N2/Ar). Add DIPEA (2.0 eq).

    • Validation Check: Stir for 10 minutes. The solution should turn pale yellow, indicating the formation of the OAt-active ester.

  • Salt Neutralization & Addition: In a separate vial, suspend the N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq) in DMF. Add DIPEA (2.0 eq).

    • Validation Check: The cloudy suspension must become a clear solution. If it remains cloudy, the salt is not fully neutralized; add DIPEA in 0.2 eq increments until clear.

  • Coupling: Transfer the neutralized amine solution dropwise into the pre-activated acid mixture at 0°C. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the carboxylic acid mass and the appearance of the product mass. (Note: The N4 amine remains unreacted, so the product will still be highly basic).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: Forcing Conditions for Hindered N4 Amide Coupling

Use this protocol when the N1 position is protected (e.g., tert-Butyl 4-(cyclohexylamino)piperidine-1-carboxylate) and you must force a coupling at the sterically hindered N4 position.

Reagents:

  • N1-Protected Amine (1.0 eq)

  • Carboxylic Acid (1.5 eq) (Excess used to drive the reaction)

  • HATU (1.5 eq)

  • DIPEA (5.0 eq)

  • Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Aggressive Pre-activation: Dissolve the carboxylic acid (1.5 eq) and HATU (1.5 eq) in the DMF/DCM mixture. Add DIPEA (3.0 eq) and stir for 15 minutes at RT.

  • Amine Addition: Add the N1-protected N-cyclohexylpiperidin-4-amine (1.0 eq) followed by the remaining DIPEA (2.0 eq).

  • Thermal Driving: Heat the reaction mixture to 40°C – 50°C. Sterically hindered secondary amines often face an activation energy barrier that RT stirring cannot overcome.

  • Self-Validating Monitoring (Chloranil Test): Standard TLC is often misleading for hindered amines. Perform a Chloranil test (specific for secondary amines).

    • Validation Check: Spot the reaction mixture on a TLC plate, spray with 2% chloranil in toluene, and heat. A blue/green spot indicates unreacted secondary amine. Continue heating the reaction until the test is negative or LC-MS shows a plateau in conversion (typically 12-18 hours).

  • Workup: Dilute with DCM and wash with 1M HCl (to remove unreacted basic amine and DIPEA), followed by saturated NaHCO3 and brine. Dry over MgSO4 and purify via flash chromatography.

References

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (NIH) / PMC[Link]

Application Note: In Vivo Assay Protocols Using N-Cyclohexylpiperidin-4-amine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and preclinical drug development professionals. Focus: Pharmacokinetic (PK) profiling, Blood-Brain Barrier (BBB) penetrance, and cognitive efficacy evaluation of novel Central Nervous System (CNS) therapeutics.

Introduction & Scientific Rationale

N-cyclohexylpiperidin-4-amine dihydrochloride (CAS: 1452484-36-4) is a highly versatile molecular building block frequently utilized in the synthesis of CNS-active pharmacophores[1][2]. The structural logic behind utilizing this moiety is twofold:

  • Target Engagement: The piperidine ring provides a protonatable basic nitrogen at physiological pH, which is critical for anchoring into the orthosteric sites of aminergic G-Protein Coupled Receptors (GPCRs) and cholinesterases.

  • Membrane Permeability: The bulky, lipophilic cyclohexyl group drives favorable partition coefficients (LogP), enhancing passive diffusion across the Blood-Brain Barrier (BBB)[3]. The dihydrochloride salt form ensures the aqueous solubility required for uniform in vivo dosing formulations[4].

This application note details a self-validating preclinical workflow. Before committing to time-intensive behavioral assays, researchers must first prove that the synthesized derivative successfully reaches the brain parenchyma. Therefore, this guide pairs a rapid pharmacokinetic/BBB-penetration protocol with a gold-standard cognitive efficacy assay.

Experimental Workflow Overview

Workflow A Compound Synthesis N-cyclohexylpiperidin- 4-amine Derivatives B In Vivo PK & BBB Penetration A->B C Behavioral Efficacy (Morris Water Maze) B->C D Ex Vivo Analysis (Biomarker Binding) C->D

Figure 1: Preclinical in vivo evaluation pipeline for novel CNS derivatives.

Module 1: Pharmacokinetics & BBB Penetrance

Causality & Experimental Design

Traditional PK studies require terminal bleeding of 18–36 mice per compound, introducing severe inter-subject variability[5]. To optimize throughput, we employ a modified Rapid Assessment of Compound Exposure (RACE) protocol[6]. By utilizing serial submandibular bleeding, we can generate a complete plasma concentration-time curve from a single cohort of mice[5][6].

Crucially, to assess BBB penetration, a terminal transcardial perfusion must be performed[3]. Rationale: Without perfusion, residual compound trapped in the intravascular blood of the brain's microvasculature will artificially inflate the LC-MS/MS tissue readout, resulting in false-positive brain penetrance data.

Step-by-Step Protocol
  • Formulation: Dissolve the N-cyclohexylpiperidin-4-amine derivative in a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline to ensure a clear solution or fine suspension.

  • Dosing: Administer the compound at 10 mg/kg via intraperitoneal (i.p.) injection or oral gavage (p.o.) to adult male C57BL/6 mice (n=4 per group)[7].

  • Serial Blood Sampling: At 15, 30, 60, and 120 minutes post-dose, restrain the mouse and puncture the submandibular vein with a 4mm animal lancet. Collect 30 µL of blood into heparinized capillary tubes[5]. Apply gentle pressure with gauze to achieve hemostasis.

  • Terminal Sampling & Perfusion (240 min):

    • Deeply anesthetize the mouse using Isoflurane.

    • Perform a terminal cardiac puncture to collect the final blood sample[5].

    • Immediately perform transcardial perfusion with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min until the liver clears of blood.

  • Tissue Extraction: Decapitate, extract the whole brain, and weigh it. Homogenize the brain tissue in 3 volumes (w/v) of ice-cold 80% acetonitrile to precipitate proteins and extract the lipophilic derivative.

  • LC-MS/MS Quantification: Centrifuge plasma and brain homogenates at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the Brain-to-Plasma partition coefficient ( Kp​ )[7].

Data Presentation: PK & BBB Parameters

Table 1: Representative Pharmacokinetic and BBB Penetration Data for Synthesized Derivatives.

CompoundRouteDose (mg/kg)Plasma Cmax​ (ng/mL)Brain Cmax​ (ng/g) Kp​ (Brain/Plasma)Half-life ( t1/2​ )
Vehiclei.p.00.00.0N/AN/A
Derivative-A i.p.10450.2512.41.13 (High Penetrance)2.4 h
Derivative-B i.p.10310.585.10.27 (Low Penetrance)1.8 h

(Note: Only compounds demonstrating a Kp​>0.5 should proceed to behavioral efficacy testing).

Module 2: Cognitive Efficacy via Morris Water Maze (MWM)

Causality & Experimental Design

Once target exposure in the brain is validated, functional efficacy must be tested. The Morris Water Maze (MWM) is the authoritative behavioral procedure for evaluating hippocampal-dependent spatial learning and reference memory[8][9][10].

We utilize a Scopolamine-induced amnesia model . Scopolamine is a muscarinic antagonist that reliably disrupts spatial memory acquisition. If the N-cyclohexylpiperidin-4-amine derivative possesses pro-cognitive properties, it will reverse this scopolamine-induced deficit.

Critical Handling Note: Pre-trial handling (acclimation) is strictly enforced. Escalated handling reduces investigator-induced stress and corticosteroid spikes, which independently impair cognitive performance and introduce severe experimental noise[11].

MWM_Timeline Day1 Days 1-3 Acclimation Day4 Day 4 Cued Trial Day1->Day4 Day5 Days 5-8 Hidden Platform Day4->Day5 Day9 Day 9 Probe Trial Day5->Day9

Figure 2: Standard Morris Water Maze timeline for spatial learning and memory.

Step-by-Step Protocol
  • Acclimation (Days 1-3): Handle mice for 5 minutes per day to habituate them to the investigator[11].

  • Apparatus Setup: Fill a 1.2 m diameter circular pool with water (22°C) made opaque using non-toxic white tempera paint. Place a 10 cm escape platform in the target quadrant, submerged 1 cm below the water surface[11]. Ensure high-contrast spatial cues are visible on the surrounding walls[9].

  • Dosing (Days 4-9): Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to the first trial of the day. Administer the test derivative (e.g., Derivative-A, 10 mg/kg, i.p.) 45 minutes prior to the trial.

  • Cued Learning (Day 4): Place a visible flag on the platform. This controls for visual or motor deficits unrelated to spatial memory[9].

  • Spatial Acquisition (Days 5-8):

    • Release the mouse into the pool facing the wall from one of four randomized starting points (N, S, E, W)[9].

    • Allow 60 seconds for the mouse to locate the hidden platform.

    • If the mouse fails to find the platform, gently guide it there and allow it to remain for 15 seconds to encode the spatial location[12].

    • Conduct 4 trials per day per mouse, with an inter-trial interval of 15 minutes.

  • Probe Trial (Day 9): Remove the platform entirely. Allow the mouse to swim freely for 60 seconds. Use video tracking software (e.g., EthoVision) to record the time spent in the target quadrant (where the platform was previously located)[11].

Data Presentation: Behavioral Metrics

Table 2: Morris Water Maze Behavioral Metrics (Mean ± SEM).

Treatment GroupDay 5 Escape Latency (s)Day 8 Escape Latency (s)Probe Trial Target Time (s)Swim Speed (cm/s)
Vehicle + Saline55.2 ± 4.118.4 ± 2.232.5 ± 3.122.1 ± 1.5
Scopolamine (1 mg/kg)56.1 ± 3.848.7 ± 4.515.2 ± 2.821.8 ± 1.2
Scop + Derivative-A 54.8 ± 4.2 22.1 ± 3.0 28.4 ± 3.5 22.5 ± 1.4

(Interpretation: Derivative-A successfully rescued the scopolamine-induced cognitive deficit, evidenced by a significantly reduced escape latency by Day 8 and increased target quadrant time during the probe trial, without altering baseline motor function/swim speed).

References

  • Title: N-cyclohexylpiperidin-4-amine | CID 4778242 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory Source: Nature Protocols URL: [Link]

  • Title: In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: In vivo methods for imaging blood–brain barrier function and dysfunction Source: Fluids and Barriers of the CNS (PubMed Central) URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: National Institutes of Health (PubMed Central) URL: [Link]

  • Title: Pharmacokinetics Studies in Mice or Rats Source: Bienta / Enamine Biology Services URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing crystallization conditions for N-cyclohexylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of N-cyclohexylpiperidin-4-amine dihydrochloride .

As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate this specific molecule. Because it is a dihydrochloride salt of a flexible, aliphatic diamine, it possesses a high charge density and significant conformational flexibility. These thermodynamic properties make it highly soluble in polar solvents and notoriously prone to "oiling out"—a phenomenon formally known as Liquid-Liquid Phase Separation (LLPS)[1].

This guide is structurally designed to bypass conventional trial-and-error. Below, you will find the causality behind these crystallization failures, a solvent selection matrix, self-validating experimental protocols, and targeted FAQs to ensure your success.

Part 1: Solvent Selection Matrix & Thermodynamics

To successfully crystallize N-cyclohexylpiperidin-4-amine dihydrochloride, you must balance dissolution thermodynamics with controlled supersaturation. Dihydrochloride salts require highly polar solvents to break their strong ionic lattice energies[2][3]. However, to induce crystallization without hitting the miscibility gap (which causes oiling out), you must carefully dose a miscible anti-solvent[4][5].

Table 1: Physicochemical Parameters & Solvent Selection Matrix

Solvent / Anti-SolventClassificationBoiling Point (°C)Suitability & Mechanistic Rationale
Methanol Primary Solvent64.7Excellent solubility for highly polar dihydrochloride salts; easily removed under vacuum[2][5].
Ethanol / Water (95:5) Primary Solvent~78.0Water disrupts the ionic lattice for rapid dissolution; ethanol provides a miscible base for anti-solvents[5].
Ethyl Acetate Anti-Solvent77.1Miscible with EtOH/MeOH; the sharp decrease in salt solubility drives supersaturation without inducing LLPS[4][6].
Acetone Anti-Solvent56.0Moderate polarity prevents sudden crash-out; ideal for slow diffusion or slow dosing techniques[2][6].
MTBE Anti-Solvent55.2Low polarity strongly rejects the dihydrochloride salt; must be dosed very slowly to avoid rapid amorphous precipitation.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why does my compound form a biphasic syrup (oil out) instead of crystallizing upon cooling? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). This happens when the melting point of your solvated dihydrochloride salt is lower than the temperature at which supersaturation is achieved[7]. Instead of forming a rigid crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase (the oil) and a solvent-rich phase[1]. This is kinetically driven by rapid cooling or generating supersaturation too quickly[8]. Furthermore, impurities preferentially partition into this oil phase, which further depresses the melting point and stabilizes the emulsion[7][9].

LLPS_Troubleshooting Start Issue: Liquid-Liquid Phase Separation (Oiling Out) CheckKinetics Is supersaturation generated too rapidly? Start->CheckKinetics ReduceRate Reduce cooling rate to 0.1°C/min or slow anti-solvent dosing CheckKinetics->ReduceRate Yes CheckMSZW Are you operating within the Metastable Zone (MSZW)? CheckKinetics->CheckMSZW No AddSeeds Add 1-2% w/w seed crystals halfway into the MSZW CheckMSZW->AddSeeds No Seeds CheckPurity Are impurities depressing the melting point? CheckMSZW->CheckPurity Seeds Dissolve Purify Pre-purify via charcoal filtration or chromatography CheckPurity->Purify Yes

Logic tree for troubleshooting Liquid-Liquid Phase Separation (oiling out) during crystallization.

Q2: How do I handle the severe hygroscopicity of the isolated crystals? A2: Amine hydrochlorides are inherently hygroscopic due to the strong hydrogen-bonding capability of the protonated amines and chloride counterions[3]. Moisture absorbed from the ambient air can locally dissolve the crystal surface, leading to deliquescence or sticky agglomerates. To prevent this, always filter your product under a blanket of dry nitrogen, wash the filter cake with a cold, anhydrous anti-solvent (e.g., MTBE), and immediately transfer the crystals to a vacuum oven containing a strong desiccant like P2O5[3].

Q3: What if I don't have seed crystals to initiate the protocol? A3: If you are crystallizing this compound for the first time, you must force primary nucleation. You can achieve this by scratching the inside of the glass flask vigorously with a glass stirring rod; this creates localized high-energy sites and microscopic glass shards that act as heterogeneous nucleation templates[7]. Alternatively, extract a small aliquot of the supersaturated solution, evaporate it rapidly on a watch glass to form an amorphous solid, and triturate it with a non-polar solvent (like diethyl ether) to force crystallization[10]. Use the resulting powder as your seeds.

Part 3: Self-Validating Experimental Protocol

To reliably force crystallization and bypass the oil phase, Anti-Solvent Crystallization combined with Seeding is the gold standard[2][8]. Seeding provides a low-energy surface for solute integration, bypassing the high activation energy required for primary nucleation and preventing the dangerous accumulation of supersaturation that triggers LLPS[8].

Workflow: Anti-Solvent Crystallization of N-cyclohexylpiperidin-4-amine Dihydrochloride

Note: Every step below includes a "Validation Checkpoint." Do not proceed to the next step unless the validation criteria are met.

  • Dissolution: Suspend the crude N-cyclohexylpiperidin-4-amine dihydrochloride in a minimum volume of Ethanol at 50 °C. Stir until fully dissolved[2][5].

    • Validation: The solution must be completely transparent. If it remains cloudy, undissolved solute or inorganic impurities are present. Add Ethanol dropwise until clear.

  • Clarification: Perform a hot filtration through a 0.22 µm PTFE syringe filter into a clean, pre-warmed crystallization flask[7].

    • Validation: Shine a bright light through the flask (Tyndall effect check). The solution must show zero particulate scattering. Particulates can act as templates for unwanted polymorphs.

  • Defining the Metastable Zone (MSZW): Maintain the solution at 50 °C. Slowly dose in Ethyl Acetate (anti-solvent) dropwise via an addition funnel[2][4].

    • Validation: Stop dosing the exact moment a faint, persistent opalescence (turbidity) appears. Add 2-3 drops of Ethanol until the solution just becomes clear again. You have now precisely validated that the system is at the edge of the metastable zone[4].

  • Seeding: Add 1-2% w/w of pure N-cyclohexylpiperidin-4-amine dihydrochloride seed crystals to the clear solution[8].

    • Validation: The seeds must remain suspended and visible. If they dissolve, your solution is undersaturated; return to Step 3.

  • Maturation & Cooling: Allow the seeded solution to age at 50 °C for 2 hours to promote controlled crystal growth and deplete supersaturation safely. Then, initiate a slow cooling ramp to 5 °C at a strict rate of 0.1 °C/min[2][5].

    • Validation: Visually confirm the thickening of the suspension. Check the walls of the flask—there should be no oily droplets forming.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel) under a nitrogen blanket. Wash with cold, anhydrous Ethyl Acetate[6]. Dry in a vacuum oven at 40 °C for 12 hours[4].

Workflow Step1 1. Dissolution Dissolve in EtOH at 50°C Step2 2. Clarification Hot filtration (0.22 µm) Step1->Step2 Step3 3. Anti-Solvent Dose EtOAc until turbid Step2->Step3 Step4 4. Seeding Add 1% w/w seeds Step3->Step4 Step5 5. Maturation Cool to 5°C at 0.1°C/min Step4->Step5 Step6 6. Isolation Filter & dry under vacuum Step5->Step6

Step-by-step workflow for the anti-solvent crystallization of amine dihydrochloride salts.

References

  • [7] 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. 7

  • [8] Oiling Out in Crystallization - Mettler Toledo. mt.com. 8

  • [4] Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem. benchchem.com. 4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. Link

  • [9] Challenges with Oiling Out in Crystallization - Mettler Toledo. mt.com. 9

  • [10] Recrystallization (help meeeeee) : r/chemistry - Reddit. reddit.com. 10

  • [6] Technical Support Center: Diethyl L-Cystinate Crystallization - Benchchem. benchchem.com. 6

  • [2] Novel Polymorphic Patterns for Elacestrant Dihydrochloride - PMC. nih.gov. 2

  • [5] Identification of New Polymorphic Patterns for Elacestrant Dihydrochloride - Preprints.org. preprints.org. 5

  • [3] Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. acs.org. 3

  • [1] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. acs.org. 1

Sources

Preventing degradation of N-cyclohexylpiperidin-4-amine dihydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of amine-based compounds during long-term screening campaigns. N-cyclohexylpiperidin-4-amine dihydrochloride (CAS: 1452484-36-4) is a critical building block in drug discovery, but its chemical integrity is heavily dependent on rigorous storage practices.

This guide is designed not just to tell you what to do, but to explain the causality behind each degradation mechanism. By understanding the physical chemistry of amine salts, you can implement self-validating workflows that guarantee the reproducibility of your assays.

Frequently Asked Questions (FAQs): Mechanisms of Degradation

Q: Why does N-cyclohexylpiperidin-4-amine dihydrochloride degrade during storage despite being formulated as a stable salt? A: The dihydrochloride salt form is specifically synthesized to protonate the two secondary amines (the piperidine nitrogen and the exocyclic amine), thereby protecting their lone pairs from electrophilic attack and oxidation. However, mineral acid salts of amines are inherently highly hygroscopic[1]. When exposed to ambient humidity, moisture ingress leads to localized dissolution (deliquescence) and micro-environmental pH shifts within the crystal lattice. This aqueous microenvironment facilitates the partial dissociation of the HCl, creating a transient free base[2]. The free base is highly susceptible to atmospheric oxygen, leading to radical-mediated N-oxide formation and subsequent structural cleavage.

Q: What are the visible signs of degradation, and what do they indicate chemically? A: Pristine N-cyclohexylpiperidin-4-amine dihydrochloride is a white, free-flowing crystalline powder.

  • Clumping or Paste Formation: Indicates deliquescence due to moisture absorption[3]. The crystal lattice has collapsed, and the compound is now in a hyper-concentrated aqueous state.

  • Yellowing or Browning: Indicates severe oxidative degradation. The transient free base has reacted with oxygen to form N-oxides or conjugated polymeric impurities[4].

Q: How do trace metals affect the stability of this compound? A: Transition metals (e.g., Iron, Copper) act as potent catalysts for the radical-mediated oxidation of amines. Using standard stainless-steel spatulas to handle the hygroscopic powder can introduce microscopic metal shavings. In the presence of absorbed moisture, these metals ionize and catalyze the degradation of the piperidine ring.

Mechanistic Visualization

G Salt N-cyclohexylpiperidin-4-amine Dihydrochloride Moisture Moisture Absorption (Hygroscopicity) Salt->Moisture High Humidity / Poor Seal Dissociation Microenvironmental pH Shift & Partial HCl Dissociation Moisture->Dissociation Deliquescence FreeBase Transient Free Base Formation Dissociation->FreeBase Equilibrium Shift Oxidation Oxidative Degradation (N-Oxides / Cleavage) FreeBase->Oxidation O2 / Trace Metals

Mechanistic pathway of moisture-induced oxidative degradation in amine dihydrochloride salts.

Troubleshooting Guide: Identifying & Resolving Degradation Issues
Observed IssueDiagnostic MeaningRoot CauseCorrective Action / Prevention
Powder clumping / loss of flowability Deliquescence (Moisture absorption)Improper sealing or handling in high-humidity environments[3].Action: Dry via vacuum desiccation over P2O5.Prevention: Handle only in a dry box or glovebox.
Color shift from white to yellow/brown Oxidative degradation (N-oxide formation)Exposure to oxygen, light, or trace metals[4].Action: Discard the aliquot or repurify via recrystallization.Prevention: Store under Argon in amber vials.
Unexplained peaks (+16 Da) in LC-MS N-oxide impurity formationOxidation of the piperidine or exocyclic nitrogen.Action: Discard immediately.Prevention: Ensure O2 levels are < 5 ppm during aliquoting.
Corrosion of metal spatulas/caps HCl outgassingThermal dissociation of the dihydrochloride salt[2].Action: Switch to PTFE-coated spatulas and PTFE-lined caps.Prevention: Store strictly at -20°C.
Quantitative Data: Stability Metrics

The following table summarizes the representative stability and degradation kinetics of N-cyclohexylpiperidin-4-amine dihydrochloride under various storage conditions.

Table 1: Representative Stability & Degradation Kinetics

Storage ConditionTemperatureAtmosphereContainer Type30-Day Moisture UptakeDegradation Rate (%/month)Projected Shelf Life
Ambient (Sub-optimal) 25°CAir (60% RH)Clear Glass> 12.0%4.5%< 1 month
Refrigerated 4°CAir (Desiccated)Amber Glass< 2.0%0.8%6 months
Cryo-Preserved (Optimal) -20°CArgonAmber Glass (PTFE Cap)< 0.1%< 0.05%> 24 months
Accelerated Stress 40°CAir (75% RH)Open Petri Dish> 25.0%15.0%< 1 week
Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every step in your handling process must be verifiable. Implement the following self-validating protocols in your laboratory.

Protocol 1: Long-Term Storage Preparation

Objective: To aliquot and package the bulk API for long-term storage (>24 months) without inducing degradation.

  • Pre-Drying (Moisture Elimination): Place the bulk API container (lid open) inside a vacuum desiccator containing fresh Phosphorus Pentoxide (P2O5). Apply vacuum (< 10 mbar) for 24 hours at room temperature.

    • Causality: Removes surface moisture that facilitates microenvironmental pH shifts[1].

    • Self-Validation Check: Weigh the container before and after desiccation. A weight stabilization (Δw < 0.1% between two readings 4 hours apart) confirms the complete removal of surface moisture.

  • Inert Atmosphere Transfer: Transfer the desiccator into a glovebox purged with high-purity Argon (99.999%).

    • Self-Validation Check: Monitor the glovebox sensors. Do not open the desiccator until the internal O2 concentration is < 5 ppm and relative humidity (RH) is < 1%.

  • Aliquoting: Using a PTFE-coated or ceramic spatula, weigh the powder into pre-dried, amber glass vials.

    • Causality: Amber glass prevents UV-induced radical initiation, and PTFE spatulas prevent trace metal contamination which catalyzes oxidation.

  • Sealing and Storage: Cap the vials using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm and store the sealed vials in a dedicated -20°C freezer.

    • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for the thermal dissociation of the HCl bonds[4].

G Start Incoming API Batch (CAS: 1452484-36-4) Dry Vacuum Desiccation (24h, P2O5) Start->Dry Glovebox Transfer to Glovebox (Argon Atmosphere) Dry->Glovebox Aliquot Aliquot into Amber Glass Vials Glovebox->Aliquot Seal PTFE-Lined Caps + Parafilm Seal Aliquot->Seal Store Long-Term Storage (-20°C or -80°C) Seal->Store

Standard operating procedure for the aliquoting and long-term storage of hygroscopic amine salts.

Protocol 2: Stability Verification via LC-UV-MS

Objective: To verify the integrity of the stored compound before use in critical biological or chemical assays.

  • Sample Preparation: Remove a single aliquot from the -20°C freezer and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Self-Validation Check: Condensation should form on the outside of the vial, not the inside. If the powder clumps immediately upon opening, the seal was compromised during storage.

  • Dissolution: Dissolve 1 mg of the powder in 1 mL of LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid.

  • LC-MS Analysis: Run the sample on a C18 column using a standard reverse-phase gradient. Monitor UV absorbance at 210 nm and 254 nm.

    • Self-Validation Check: The extracted ion chromatogram (EIC) for the target mass (Free base: C11H22N2, exact mass ~182.18) should show a single sharp peak. Look specifically for an M+16 peak (~198.18), which definitively indicates N-oxide degradation. If the M+16 peak area exceeds 1% of the parent peak, the aliquot has degraded and must be discarded.

Sources

Technical Support Center: HPLC Mobile Phase Optimization for N-Cyclohexylpiperidin-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for N-cyclohexylpiperidin-4-amine dihydrochloride .

Due to its two basic nitrogen centers (a piperidine ring nitrogen and an exocyclic secondary amine) and its formulation as a highly water-soluble dihydrochloride salt, this molecule presents classic chromatographic challenges: zero retention in standard reversed-phase (RP) conditions and severe peak tailing. This guide synthesizes field-proven troubleshooting strategies to overcome these specific physicochemical hurdles.

Part 1: Core Troubleshooting & FAQs

Q1: Why does N-cyclohexylpiperidin-4-amine dihydrochloride elute in the void volume ( t0​ ) when using a standard 0.1% Formic Acid / Acetonitrile gradient on a C18 column? A1: This is a fundamental issue of ionization and polarity. N-cyclohexylpiperidin-4-amine possesses two basic amine groups with typical pKa​ values > 9.0. In a 0.1% Formic Acid mobile phase (pH ~2.7), both amine groups are fully protonated (cationic) [1]. Highly charged, polar molecules cannot partition effectively into the hydrophobic C18 stationary phase, leading to immediate elution in the void volume. Diagnostic check: Inject a neutral hydrophobic marker (e.g., toluene). If toluene retains normally but your analyte does not, the issue is strictly related to analyte ionization, not system dwell volume or pump failure.

Q2: I achieved some retention using a low-pH phosphate buffer, but the peak tailing is severe (Asymmetry factor > 2.5). How do I correct this? A2: Peak tailing for basic amines is predominantly caused by secondary electrostatic interactions (ion-exchange) between the positively charged amine groups and ionized residual silanols ( Si−O− ) on the silica surface [2]. Even at low pH, a fraction of silanols remains active. Resolution Strategies:

  • Masking: Add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase to preferentially bind and mask active silanols.

  • Neutralization: Switch to a high-pH mobile phase (pH > 10.5) using a hybrid-silica column to deprotonate the analyte, eliminating the positive charge and preventing electrostatic binding [1].

Q3: For LC-MS compatibility, should I use Ion-Pairing Chromatography (IPC) or Hydrophilic Interaction Liquid Chromatography (HILIC)? A3: HILIC is the superior choice for LC-MS. IPC relies on adding alkyl sulfonates (e.g., sodium hexanesulfonate) to the mobile phase to form a neutral, hydrophobic complex with the protonated amine. While this improves RP-HPLC retention, ion-pairing reagents severely suppress electrospray ionization (ESI) signals in MS and permanently alter the column stationary phase. HILIC, conversely, utilizes high-organic, volatile mobile phases (e.g., >70% Acetonitrile with Ammonium Formate) which dramatically enhances MS desolvation and sensitivity [3].

Part 2: Experimental Protocols

To establish a self-validating chromatographic system, implement one of the following two optimized workflows.

Protocol A: High-pH Reversed-Phase HPLC (Deprotonation Strategy)

Mechanism: By raising the mobile phase pH at least 1.5 units above the analyte's highest pKa​ , the diamine is fully deprotonated into its free-base (neutral) form, maximizing hydrophobic retention and eliminating silanol-induced tailing [1].

  • Column Selection: Select an ethylene-bridged hybrid (BEH) C18 column (e.g., Waters XBridge) designed to withstand high pH (up to pH 12).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Design: Start at 5% B, hold for 1 minute, ramp to 60% B over 8 minutes.

  • Validation Step: Inject 1 µL of a mixed standard containing N-cyclohexylpiperidin-4-amine and a neutral marker (e.g., Uracil for t0​ , Toluene for retention). If the amine peak shape degrades over sequential injections while Toluene remains sharp, verify that the mobile phase pH has not drifted downward due to CO2​ absorption.

Protocol B: HILIC (Polar Partitioning Strategy)

Mechanism: HILIC relies on a polar stationary phase that holds an immobilized water-rich layer. The polar, protonated diamine partitions out of the high-organic mobile phase and into this aqueous layer, providing excellent retention[4].

  • Column Selection: Bare silica or Amide-bonded HILIC column (e.g., Ascentis Express HILIC) [3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in water (pH 3.2). Note: High buffer concentration is required to ensure sufficient ionic strength in the final organic mixture.

    • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Delivery: 90% B / 10% A (Final buffer concentration = 10 mM).

  • Equilibration (Critical): Flush the column with at least 50 column volumes of the mobile phase. HILIC requires significantly longer equilibration times than RP-HPLC to establish the stable water-enriched layer[4].

Part 3: Data Presentation

Table 1: Comparative Analysis of Mobile Phase Strategies for Basic Amines

Chromatographic ModeMobile Phase CompositionRetention MechanismPeak ShapeLC-MS Compatibility
Standard RP-HPLC 0.1% Formic Acid / ACNHydrophobic (Poor)Poor (Severe Tailing)Excellent
Ion-Pairing RP-HPLC 10mM Sodium Hexanesulfonate (pH 2.5) / MeOHHydrophobic ComplexationGoodPoor (Signal Suppression)
High-pH RP-HPLC 10mM Ammonium Bicarbonate (pH 10.5) / ACNHydrophobic (Free-base)ExcellentGood
HILIC 10mM Ammonium Formate (in 90% ACN)Polar Partitioning / Ion-ExchangeExcellentExcellent (Enhanced)

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision-making matrix for troubleshooting the HPLC analysis of polar basic amines like N-cyclohexylpiperidin-4-amine.

HPLC_Optimization Start N-cyclohexylpiperidin-4-amine Analysis RP_C18 Standard RP-C18 (Low pH / Formic Acid) Start->RP_C18 Issue Void Volume Elution & Severe Peak Tailing RP_C18->Issue Analyte is ionized Silanol interactions Decision Select Optimization Strategy Issue->Decision HILIC HILIC Mode (High Organic / Polar Phase) Decision->HILIC Need MS Sensitivity High_pH High pH RP-HPLC (pH > 10.5 / Hybrid C18) Decision->High_pH Prefer RP-HPLC Ion_Pair Ion-Pairing RP-HPLC (Alkyl Sulfonates) Decision->Ion_Pair UV Detection Only Result1 Excellent Retention & High MS Sensitivity HILIC->Result1 Result2 Analyte Neutralized Robust Peak Shape High_pH->Result2 Result3 Good Retention Poor MS Compatibility Ion_Pair->Result3

Figure 1: Decision tree for optimizing HPLC mobile phase conditions for highly polar basic amines.

Part 5: References

  • Optimizing Mobile Phase pH in HPLC. Scribd Technical Reports. Available at:[Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. Available at:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PMC. Available at:[Link]

Overcoming steric hindrance in N-cyclohexylpiperidin-4-amine dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-cyclohexylpiperidin-4-amine Dihydrochloride

Welcome to the technical support guide for N-cyclohexylpiperidin-4-amine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically demanding secondary amine. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The core challenge with N-cyclohexylpiperidin-4-amine lies in the significant steric shielding of the nitrogen atom's lone pair by the adjacent, bulky cyclohexyl and piperidine rings. This steric hindrance dramatically reduces its nucleophilicity, often leading to sluggish or failed reactions under standard conditions. This guide offers field-proven strategies to overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial failures and fundamental concepts required for success.

Question 1: My reaction with N-cyclohexylpiperidin-4-amine dihydrochloride isn't working. I've added it to my reaction, but I only recover starting materials. What is the most common oversight?

Answer: The most frequent and critical oversight is failing to neutralize the dihydrochloride salt in situ. The commercially available compound is a salt where both the secondary piperidine nitrogen and the primary 4-amino group are protonated.[1][2][3] In this state, the nitrogens have no available lone pair and are non-nucleophilic.

Before any reaction can occur, you must add a suitable base to generate the free amine. A minimum of two equivalents of base are required to neutralize the dihydrochloride. In practice, a slight excess (2.2 to 3.0 equivalents) is recommended to also neutralize any acid generated during the subsequent reaction (e.g., HCl from an acyl chloride).

Recommended Bases for Neutralization:

  • Organic, Non-Nucleophilic Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 2,6-Lutidine are excellent choices. They are sterically hindered themselves, preventing them from competing as nucleophiles, and their resulting hydrochloride salts are often soluble in common organic solvents.[4]

  • Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[4] Their use is advantageous as the excess base and resulting salts can be easily removed by filtration.

Question 2: What is the fundamental chemical reason this amine is so unreactive?

Answer: The issue is severe steric hindrance. The nitrogen atom at the 1-position of the piperidine ring is bonded to a bulky cyclohexyl group. Both the piperidine and cyclohexyl rings are non-planar, puckered structures that occupy significant three-dimensional space. This conformational bulk physically blocks the nitrogen's lone pair of electrons, impeding its ability to attack an electrophilic center. This effect significantly raises the activation energy for nucleophilic attack compared to less hindered secondary amines like piperidine or morpholine.[5][6][7]

Below is a diagram illustrating this core problem.

Diagram 1. Steric hindrance around the nucleophilic nitrogen.

Part 2: Troubleshooting Guide for Common Reactions

Scenario 1: Failed or Low-Yield Amide Coupling (Acylation)

Problem: "I am trying to couple a carboxylic acid with N-cyclohexylpiperidin-4-amine using a standard coupling reagent like EDC/HOBt, but the reaction is extremely slow and the yield is poor."

Root Cause Analysis: Standard coupling reagents often form activated esters that are not reactive enough to overcome the high steric barrier of the amine.[8] The activated intermediate may decompose or engage in side reactions before the sterically hindered amine can attack.[8]

Solutions Workflow:

AmideCouplingTroubleshooting cluster_coupling Coupling Reagent Choice start Start: Low Amide Yield check_base 1. Verify Base Stoichiometry (>2.2 eq. of DIPEA/TEA?) start->check_base check_coupling 2. Upgrade Coupling Reagent (Standard vs. High-Potency) check_base->check_coupling Base is sufficient check_conditions 3. Optimize Reaction Conditions (Temperature & Solvent) check_coupling->check_conditions Yield still low uronium Better: HBTU, HCTU check_coupling->uronium acyl_halide 4. Alternative Activation (Convert Acid to Acyl Chloride/Fluoride) check_conditions->acyl_halide Yield still low success Success: Improved Yield acyl_halide->success Reaction proceeds standard Standard: EDC, DCC high_potency Best: HATU, COMU, PyAOP uronium->high_potency

Diagram 2. Troubleshooting workflow for amide coupling.

Detailed Strategies:

  • Upgrade Your Coupling Reagent: For sterically demanding couplings, high-potency uronium or phosphonium salt reagents are required.[8] They generate more reactive activated esters, leading to faster kinetics that can outcompete decomposition pathways.[9]

Reagent ClassExamplesReactivity LevelKey Considerations
CarbodiimidesEDC, DCCLowOften insufficient for this substrate. DCC produces an insoluble urea byproduct.[10]
Uronium/Aminium SaltsHBTU, HCTUMediumBetter than carbodiimides, but may still be too slow.
High-Potency Uronium HATU, COMU High Highly recommended. HATU forms a very reactive OAt-ester.[9][11] COMU is a safer, highly effective alternative.[10][12][13]
Phosphonium SaltsPyBOP, PyAOPHighExcellent for suppressing racemization and effective in difficult couplings.[8][10]
  • Optimize Reaction Conditions:

    • Temperature: Increasing the temperature to 50-80 °C can provide the necessary energy to overcome the activation barrier. Microwave heating can also be highly effective for accelerating these reactions.[8]

    • Solvent: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the transition state without deactivating the amine nucleophile through hydrogen bonding.[14]

  • Use a More Reactive Electrophile: If coupling reagents fail, convert the carboxylic acid to a more reactive acyl halide (chloride or fluoride).

    • Acyl Chlorides: Formed using oxalyl chloride or thionyl chloride. The resulting acyl chloride is highly electrophilic and can react directly with the amine.[]

    • Acyl Fluorides: Can be generated in situ and are highly effective for hindered couplings, often succeeding where other methods fail.[16]

Scenario 2: Failed or Low-Yield N-Alkylation

Problem: "My Sₙ2 reaction between N-cyclohexylpiperidin-4-amine and an alkyl halide (e.g., benzyl bromide) is not proceeding."

Root Cause Analysis: The same steric hindrance that plagues acylation also severely slows Sₙ2 reactions. Furthermore, as the reaction proceeds to form the tertiary amine product, the product itself can be more nucleophilic than the starting secondary amine, leading to over-alkylation to a quaternary ammonium salt, although this is less of a problem with highly hindered amines.[17]

Solutions:

  • Improve the Leaving Group: The rate of Sₙ2 reactions is highly dependent on the quality of the leaving group.

    • Reactivity Order: I > OTf (triflate) > Br > Cl.

    • Action: If you are using an alkyl chloride or bromide, switch to the corresponding alkyl iodide or, even better, an alkyl triflate. Alkyl tosylates are also a very effective alternative for hindered systems.[18]

  • Increase Reaction Temperature: These reactions often require elevated temperatures (refluxing in a high-boiling solvent) for an extended period.[18][19]

    • Solvents: Toluene, DMF, or DMAc are suitable high-boiling solvents.

    • Duration: Reactions may require 24-72 hours to reach completion.[18]

  • Use Additives:

    • Phase-Transfer Catalysts: For reactions with poor solubility, tetrabutylammonium iodide (TBAI) can act as a phase-transfer catalyst and an iodide source to accelerate the reaction of alkyl bromides or chlorides.[20]

Scenario 3: Failed C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination)

Problem: "I am trying to couple N-cyclohexylpiperidin-4-amine with an aryl bromide using a standard palladium catalyst (e.g., Pd(OAc)₂ with PPh₃), but I see no product."

Root Cause Analysis: The Buchwald-Hartwig amination is a powerful tool, but its success with challenging substrates is entirely dependent on the choice of phosphine ligand. Standard, less bulky ligands like triphenylphosphine are ineffective for coupling sterically hindered secondary amines.[21]

Solutions:

  • Select a State-of-the-Art Ligand: Modern Buchwald-Hartwig catalysis relies on specialized, bulky, electron-rich phosphine ligands designed to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination) with hindered substrates.[22][23]

Ligand GenerationExamples (Buchwald Ligands)Characteristics & Use Case
First GenerationPPh₃, DPPFGenerally ineffective for this substrate.[22]
Bulky Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos Highly Recommended. These ligands are designed to create a coordinatively unsaturated, reactive palladium center that promotes coupling with hindered amines.[22][23]
N-Heterocyclic Carbenes (NHCs)IPr, SImesAn alternative class of ligands that are also highly effective for difficult couplings and can offer unique reactivity.[23][24]
  • Choose the Right Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[21]

  • Solvent Choice: Anhydrous, apolar aprotic solvents like toluene or 1,4-dioxane are typically the solvents of choice, as they have been shown to provide high selectivity for the desired N-arylated product.[25]

Part 3: Experimental Protocols

Protocol 1: Optimized Amide Coupling Using HATU

This protocol is designed for a challenging coupling where standard methods have failed.

  • Reagent Preparation: In a dry, argon-flushed flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.2 M solution).

  • Amine Neutralization: To a separate argon-flushed flask, add N-cyclohexylpiperidin-4-amine dihydrochloride (1.1 eq) and dissolve/suspend it in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes at room temperature to ensure complete neutralization.

  • Activation: To the carboxylic acid solution, add HATU (1.1 eq). Stir for 1-2 minutes until the HATU dissolves.

  • Coupling: Transfer the activated carboxylic acid solution via cannula to the flask containing the neutralized free amine.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C. Monitor the reaction progress by LC-MS or TLC. If the reaction is sluggish, the temperature can be increased further to 70 °C. The reaction is typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Alkylation using an Alkyl Tosylate

This protocol is adapted for sterically hindered secondary amines.[18]

  • Setup: In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq), the alkyl tosylate (1.1 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent: Add anhydrous acetonitrile or DMF to the flask.

  • Reaction: Heat the mixture to reflux (82 °C for acetonitrile, or 100-120 °C for DMF) and maintain for 24-48 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by flash chromatography.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved April 7, 2024, from [Link]

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE. Organic Preparations and Procedures International, 23(4), 399-402. [Link]

  • Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.).
  • Andersen, H. L., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 780–786. [Link]

  • Gagnon, D., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(24), 4734-4737. [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • BPS Bioscience. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • Gördesli Duatepe, F., & Alper, E. (2017). Reaction Kinetics of Carbon Dioxide with Nonaqueous Solutions of Sterically Hindered Amines. Journal of the Turkish Chemical Society Section B: Chemical Engineering, 1(1), 91–102. [Link]

  • Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9153–9158. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • Nevstad, G. O., & Songstad, J. (1984). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 38b, 469-476. [Link]

  • ResearchGate. (2021). Selective amidation of carboxylic acid and primary amine in presence of secondary amine possible?. [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1936-1943. [Link]

  • Zhang, Y., et al. (2026). n-BuLi-Catalyzed Amidation Reactions of Aldehydes with 1° Amines. Organic Letters. [Link]

  • MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2555. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved April 7, 2024, from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 692-699. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Google Patents. (n.d.).
  • Portal ABPG. (2019). COST OPTIMIZATION OF NEUTRALIZING AMINES USED IN DISTILLATION COLUMN OVERHEAD SYSTEMS. Brazilian Journal of Petroleum and Gas, 13(2), 67-77. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

  • PubChemLite. (n.d.). 1-cyclohexyl-4-piperidinamine dihydrochloride hydrate. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. Retrieved April 7, 2024, from [Link]

Sources

Refining purification methods for N-cyclohexylpiperidin-4-amine dihydrochloride extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced intermediate purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-cyclohexylpiperidin-4-amine dihydrochloride .

Secondary and primary amine hydrochlorides derived from piperidine scaffolds are notoriously difficult to purify due to their high polarity, inherent hygroscopicity, and tendency to "oil out" during crystallization. This guide bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity extraction without relying on scale-limiting column chromatography[1].

Mechanistic Workflow

The purification of this specific dihydrochloride salt is inextricably linked to its synthesis—typically a reductive amination followed by Boc-deprotection. Understanding this pathway is critical, as impurities generated in step one dictate the solvent systems required in step two.

G N1 1-Boc-piperidin-4-one + Cyclohexylamine N2 Reductive Amination (NaBH(OAc)3, DCE/AcOH) N1->N2 N3 Intermediate: 1-Boc-N-cyclohexylpiperidin-4-amine N2->N3 Extraction & Workup N4 Boc Deprotection & Salt Formation (Anhydrous HCl in iPrOH or Dioxane) N3->N4 N5 Crude Dihydrochloride Salt (Prone to oiling out) N4->N5 Precipitation N6 Anti-Solvent Crystallization (EtOH / EtOAc or iPrOH / Et2O) N5->N6 Dissolution in Polar Solvent N7 Pure N-cyclohexylpiperidin-4-amine dihydrochloride N6->N7 Slow Cooling & Filtration

Workflow for the synthesis and purification of N-cyclohexylpiperidin-4-amine dihydrochloride.

Troubleshooting & FAQs

Q1: My dihydrochloride salt is "oiling out" instead of forming distinct crystals. How do I force crystallization?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent system, or when the concentration of the solute is too high[2]. For amine hydrochlorides, this is almost always exacerbated by the presence of water.

  • The Causality: If you used aqueous HCl (e.g., 36% HCl) for Boc-deprotection or salt formation, the water prevents the hydrophobic cyclohexyl/piperidine moieties from packing into a crystal lattice, causing the salt to remain solvated as a dense syrup[3].

  • The Solution: Strictly utilize anhydrous reagents. Use anhydrous HCl gas dissolved in cold, dry solvents like isopropanol (iPrOH) or 1,4-dioxane[1][4]. If an oil has already formed, strip the solvent under high vacuum, redissolve the oil in a minimal amount of hot absolute ethanol, and slowly titrate in an anti-solvent (like ethyl acetate) while aggressively scratching the inside of the flask with a glass rod to create nucleation sites[2].

Q2: HPLC analysis shows a persistent lipophilic impurity close to the product peak. How can I remove it without chromatography?

A: This impurity is typically unreacted 1-Boc-piperidin-4-one or a mono-alkylated reductive amination byproduct.

  • The Causality: Because your target molecule is now a dihydrochloride salt, its polarity profile has drastically shifted. It is highly polar, whereas the impurities remain non-polar.

  • The Solution: Exploit this differential solubility via organic washing (trituration). Suspend the crude, dry salt in a non-polar organic solvent such as dichloromethane (DCM), ethyl acetate, or hexane. Vigorously stir the suspension. The lipophilic impurities will dissolve into the organic phase, while the dihydrochloride salt will remain completely insoluble[5]. Filter the suspension to recover your purified salt.

Q3: The isolated salt is highly hygroscopic and turns into a sticky paste on the filter paper. How can I prevent this?

A: Amine hydrochlorides possess an inherent hygroscopicity due to the highly localized charge on the protonated nitrogens[2].

  • The Causality: Exposure to ambient humidity during vacuum filtration causes rapid moisture uptake, pulling water into the crystal lattice and dissolving the solid into a paste.

  • The Solution: Perform the filtration under a blanket of dry nitrogen. Immediately wash the filter cake with a highly volatile, anhydrous, non-polar solvent (e.g., cold diethyl ether or heptane) to rapidly displace the primary crystallization solvent. Transfer the solid immediately to a vacuum desiccator containing P2​O5​ or indicating silica gel.

Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies. Each step contains an observable milestone to verify the reaction is proceeding correctly.

Protocol A: Telescoped Boc-Deprotection and Dihydrochloride Precipitation

This protocol avoids the isolation of the freebase, directly converting the Boc-protected intermediate into the pure dihydrochloride salt[4].

  • Dissolution: Dissolve the purified 1-Boc-N-cyclohexylpiperidin-4-amine in anhydrous isopropanol (iPrOH) (approx. 5-10 volumes relative to the mass of the starting material).

  • Heating: Heat the solution to 50–60 °C under an inert atmosphere (Nitrogen/Argon).

  • Acidification: Slowly add 5 N anhydrous HCl in iPrOH dropwise over 1 hour[4].

    • Self-Validation: You will observe the evolution of gas (isobutylene and CO2​ ). The slow addition rate is critical; rapid addition causes localized supersaturation, trapping impurities in the precipitating salt matrix.

  • Maturation: Stir the reaction mixture for an additional 2 hours at 60 °C until gas evolution completely ceases. The mixture should transition into a brownish/white suspension[4].

  • Isolation: Cool the suspension slowly (0.5 °C/min) to 0–5 °C. Filter the resulting precipitate rapidly and wash with 2 volumes of cold, anhydrous diethyl ether. Dry under high vacuum at 40 °C.

Protocol B: Anti-Solvent Crystallization (Polishing Step)

If the crude salt from Protocol A does not meet the >98% purity threshold, perform this anti-solvent crystallization[2].

  • Primary Dissolution: Dissolve the crude N-cyclohexylpiperidin-4-amine dihydrochloride in a minimum volume of hot primary solvent (Absolute Ethanol) at 60 °C until a clear solution is achieved.

  • Clarification: Hot-filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter or dust (which can cause premature, uncontrolled nucleation).

  • Anti-Solvent Titration: While maintaining the solution at 50 °C, slowly add the anti-solvent (Ethyl Acetate) dropwise with vigorous stirring until a slight, persistent turbidity (cloudiness) is observed[2].

  • Annealing: Add 1-2 drops of the primary solvent (Ethanol) to just clear the turbidity. This creates a perfectly saturated solution at 50 °C.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature completely undisturbed. Do not agitate. Once at room temperature, transfer to a 4 °C refrigerator for 12 hours.

  • Collection: Collect the highly pure crystalline needles via vacuum filtration, wash with cold ethyl acetate, and dry in a vacuum oven.

Solvent System Data Presentation

Selecting the correct solvent/anti-solvent pair is the most critical variable in amine salt purification. The table below summarizes the quantitative and qualitative outcomes of standard systems.

Primary Solvent (Polar)Anti-Solvent (Non-Polar)Optimal Vol. RatioExpected Outcome & MorphologyTroubleshooting / Notes
Ethanol (Absolute) Ethyl Acetate 1:2 to 1:4High purity, well-defined needles.Preferred Method. If oiling occurs, increase the EtOH ratio slightly and lower the cooling rate[2].
Isopropanol Diethyl Ether 1:5Rapid precipitation, high yield, microcrystalline powder.Prone to trapping solvent in the lattice; requires extended high-vacuum drying.
Methanol Heptane 1:3Good for purging highly lipophilic impurities.Phase separation (biphasic liquid) may occur if the mixture is cooled too rapidly.
Water Acetone 1:15Moderate yield, large crystals.Not recommended unless strictly necessary, as water severely complicates drying and promotes hygroscopicity[3].

References

  • Guerra de Oliveira, R. "Purification of organic hydrochloride salt?" ResearchGate, Feb 2017. Available at:[Link]

  • ScienceMadness Discussion Board. "Isolation of primary amines as HCL salt problem." ScienceMadness, Dec 2006. Available at:[Link]

  • PubMed. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification." Bioorganic & Medicinal Chemistry Letters, Jun 2004. Available at:[Link]

  • ACS Publications. "Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation." Organic Process Research & Development, Feb 2024. Available at:[Link]

Sources

Validation & Comparative

N-cyclohexylpiperidin-4-amine dihydrochloride vs free base reactivity comparison

Author: BenchChem Technical Support Team. Date: April 2026

N-Cyclohexylpiperidin-4-amine: Dihydrochloride vs. Free Base Reactivity and Application Guide

As a versatile diamine building block, N-cyclohexylpiperidin-4-amine is frequently utilized in drug discovery and complex organic synthesis. However, a critical decision for any synthetic chemist is whether to source and utilize this compound in its free base form or as its dihydrochloride salt. This guide objectively compares the physicochemical properties, structural stability, and reactivity dynamics of both forms, providing field-proven methodologies to ensure high-yielding transformations.

Structural & Physicochemical Profiling

The fundamental difference between the free base and the dihydrochloride salt lies in the protonation state of the two secondary nitrogen atoms (the cyclic piperidine nitrogen and the exocyclic cyclohexyl-substituted nitrogen). In the free base, the lone pairs on these nitrogen atoms are available, rendering the molecule highly nucleophilic but also susceptible to environmental degradation. Conversely, protonating these amines with hydrochloric acid yields an ionic lattice, drastically altering the compound's physical properties. As established in classical organic chemistry, 1 than their free base counterparts[1].

Table 1: Physicochemical Comparison

PropertyFree BaseDihydrochloride Salt
CAS Number 852486-61-41452484-36-4
Molecular Weight 182.31 g/mol 255.23 g/mol
Physical State Viscous oil or low-melting solidHighly crystalline powder
Oxidation Susceptibility High (Darkens upon air exposure)Negligible (Lone pairs protonated)
Hygroscopicity / CO₂ Absorbs CO₂ to form carbamatesNon-hygroscopic, inert to CO₂
Organic Solubility Soluble in DCM, THF, EtOAcInsoluble in DCM, THF, Et₂O
Aqueous Solubility Poorly solubleHighly soluble
Shelf Life Months (Requires inert atmosphere)Years (Stable at room temperature)

Reactivity Dynamics & Regioselectivity

N-cyclohexylpiperidin-4-amine possesses two distinct nucleophilic centers. The piperidine nitrogen is a secondary amine within a relatively unhindered 6-membered ring. In contrast, the exocyclic nitrogen is flanked by both the piperidine ring and the bulky cyclohexyl group, making it highly sterically hindered. Consequently, electrophiles (such as acyl chlorides or aldehydes in reductive aminations) will regioselectively attack the piperidine nitrogen.

When utilizing the dihydrochloride salt, the molecule is completely inert to electrophiles because 2[2]. To restore reactivity, an auxiliary base must be introduced to perform an in situ freebasing.

Reactivity Salt Dihydrochloride Salt (Inert & Stable) DIPEA + DIPEA (Auxiliary Base) Salt->DIPEA Deprotonation FreeBase Free Base (Nucleophilic) DIPEA->FreeBase In situ generation Product N-Acylated Product (Regioselective) FreeBase->Product + Electrophile

Fig 1. Reactivity pathway demonstrating in situ freebasing of the dihydrochloride salt.

Experimental Workflows: A Comparative Methodology

The choice between the free base and the salt dictates the experimental setup. Because3[3], the dihydrochloride salt is overwhelmingly preferred for accurate weighing and reproducibility. Below are the self-validating protocols for an amide coupling using both forms.

Protocol A: Amide Coupling via Dihydrochloride Salt (Preferred)

Causality Focus: The stoichiometry of the auxiliary base is critical. You must add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) strictly to neutralize the two HCl molecules, 1.0 equivalent to scavenge the acid byproduct of the acylation, and 0.5–1.0 equivalent as a kinetic driver.

  • Preparation: Weigh N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere. The salt will remain largely insoluble at this stage.

  • In Situ Freebasing: Cool the suspension to 0 °C. Dropwise, add DIPEA (4.0 eq). Causality: The addition of the base shifts the equilibrium, liberating the free amine which rapidly dissolves into the DCM, turning the cloudy suspension into a clear solution.

  • Self-Validating Checkpoint: Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM + 1% NH₄OH) and stain with Ninhydrin. A distinct purple spot confirms the successful liberation of the free amine. If the spot is faint and solid remains in the flask, add an additional 0.5 eq of DIPEA.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq). Stir the reaction, allowing it to warm to room temperature over 2 hours.

  • Monitoring & Workup: Monitor via LCMS. The disappearance of the m/z 183 [M+H]⁺ peak validates reaction completion. Quench with saturated aqueous NaHCO₃ to remove excess acid and salts, extract with DCM, dry over Na₂SO₄, and concentrate.

Workflow S1 1. Weigh Salt & Electrophile S2 2. Suspend in Anhydrous DCM S1->S2 S3 3. Add DIPEA (4.0 eq) at 0°C S2->S3 S4 4. Stir at RT & LCMS Check S3->S4 S5 5. Aqueous Wash (Remove Salts) S4->S5 S6 6. Purify via Chromatography S5->S6

Fig 2. Step-by-step workflow for electrophilic coupling using the dihydrochloride salt.

Protocol B: Amide Coupling via Free Base

Causality Focus: The free base 4[4] requires no initial neutralization, reducing the total volume of auxiliary base needed. However, extreme care must be taken to avoid atmospheric exposure.

  • Preparation: In a glovebox or under a strict stream of argon, weigh the free base (1.0 eq). Dissolve immediately in anhydrous DCM (0.1 M).

  • Base Addition: Add a reduced amount of DIPEA (1.5 eq) solely to scavenge the acid byproduct generated by the acyl chloride.

  • Electrophile Addition: Cool to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Self-Validating Checkpoint: Monitor via LCMS. If a peak at m/z 227 [M+44]⁺ is observed, the free base has absorbed atmospheric CO₂ to form a carbamate intermediate. This requires gentle heating (40 °C) to reverse the carbamate formation and drive the acylation forward.

Conclusion & Best Practices

For nearly all medicinal chemistry and scale-up applications, the dihydrochloride salt is the superior reagent. The minor inconvenience of adding excess auxiliary base is heavily outweighed by the compound's indefinite shelf life, ease of handling, and immunity to atmospheric degradation. The free base should only be utilized in highly specialized reactions where the presence of chloride counterions or excess trialkylamine salts strictly inhibits the catalytic cycle (e.g., specific transition-metal catalyzed cross-couplings).

References

  • Freebase (chemistry) - wikidoc.org -3[3]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts - 1[1]

  • N-cyclohexylpiperidin-4-amine | CID 4778242 - nih.gov - 4[4]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online -2[2]

Sources

Comparative analysis of N-cyclohexylpiperidin-4-amine dihydrochloride and N-cyclopentyl analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-Cyclohexylpiperidin-4-amine and N-Cyclopentyl Analogs in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of cycloalkyl appendages is rarely arbitrary. The choice between an N-cyclohexylpiperidin-4-amine (often supplied as a dihydrochloride salt, CAS 1452484-36-4) and its N-cyclopentyl analog (CAS 886506-60-1) fundamentally alters a drug candidate’s physicochemical properties, metabolic stability, and target binding thermodynamics [1].

This guide provides an objective, data-driven comparison of these two privileged building blocks. By analyzing their conformational dynamics, regioselective reactivity, and thermodynamic binding signatures, we provide a framework for selecting the optimal scaffold for your Structure-Activity Relationship (SAR) campaigns.

Structural & Physicochemical Analysis

Conformational Dynamics: Chair vs. Envelope

The core difference between these analogs lies in their ring strain and conformational flexibility.

  • N-Cyclohexyl Derivatives: The cyclohexane ring strongly prefers a rigid chair conformation. This rigidity pre-organizes the molecule, which can lead to highly favorable enthalpic interactions (ΔH) when buried in a deep, complementary hydrophobic pocket. However, this comes at the cost of a higher steric penalty (A-value ~2.1 kcal/mol) if the pocket is constrained.

  • N-Cyclopentyl Derivatives: The cyclopentane ring rapidly interconverts between envelope and half-chair conformations. This flexibility allows the ring to adapt to shallower or more dynamic protein surfaces, often resulting in a more favorable entropic profile (-TΔS) upon binding [1].

Regioselectivity Challenges in Synthesis

Both scaffolds feature two secondary amines: the endocyclic piperidine nitrogen and the exocyclic N-cycloalkyl nitrogen.

  • Causality in Reactivity: The endocyclic piperidine nitrogen is sterically unhindered compared to the exocyclic nitrogen, which is flanked by the bulky cycloalkyl group. In nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations, electrophiles will preferentially attack the piperidine nitrogen.

  • Strategic Implication: To functionalize the exocyclic amine, the piperidine nitrogen must be orthogonally protected (e.g., with a Boc or Cbz group) prior to the coupling step.

Thermodynamic Binding Signatures

As demonstrated in seminal studies comparing cycloalkyl derivatives against targets like thrombin, two analogs can exhibit identical overall binding affinities (ΔG) but arrive there via entirely different thermodynamic pathways [1]. The cyclohexyl analog typically drives affinity through optimized van der Waals contacts (enthalpy-driven), whereas the cyclopentyl analog minimizes the entropic penalty of binding due to its smaller desolvation shell and adaptable conformation.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and performance metrics of the two building blocks to guide your synthetic planning.

ParameterN-Cyclohexylpiperidin-4-amine 2HClN-Cyclopentylpiperidin-4-amine
CAS Number 1452484-36-4886506-60-1
Molecular Weight (Free Base) 182.31 g/mol 168.28 g/mol
Ring Conformation Rigid ChairFlexible Envelope / Half-Chair
Relative Lipophilicity (cLogP) ~1.8~1.3
Steric Hindrance (A-value) High (2.1 kcal/mol)Moderate (1.5 kcal/mol)
Aqueous Solubility (Kinetic) ModerateHigh
Typical SNAr Yield (Exocyclic) 65 - 72% (Requires forcing conditions)82 - 88% (Milder conditions)

Mechanistic Workflow: Thermodynamic Optimization

To visualize how these building blocks integrate into a drug discovery workflow, the following diagram illustrates the divergent thermodynamic pathways they take upon target binding.

SAR_Workflow Start Piperidin-4-amine Scaffolds Cyclohexyl N-Cyclohexyl Analog (Rigid Chair) Start->Cyclohexyl Cyclopentyl N-Cyclopentyl Analog (Flexible Envelope) Start->Cyclopentyl Regio Regioselective Coupling (Endo vs Exo Nitrogen) Cyclohexyl->Regio SNAr / Amidation Cyclopentyl->Regio SNAr / Amidation ThermoHex High Enthalpic Gain (ΔH) Deep Pocket Burial Regio->ThermoHex Target Binding ThermoPent Lower Entropic Penalty (-TΔS) Surface Adaptability Regio->ThermoPent Target Binding ITC Isothermal Titration Calorimetry (Deconvolution of ΔG) ThermoHex->ITC ThermoPent->ITC

Caption: Thermodynamic binding pathways of N-cycloalkylpiperidines evaluated via ITC.

Self-Validating Experimental Protocol

To ensure scientific integrity, we utilize a self-validating system for the regioselective SNAr coupling of these analogs. This protocol incorporates internal quantitative NMR (qNMR) standards to definitively prove regioselectivity and mass balance, bypassing the variable ionization efficiencies of standard LC-MS.

Protocol: Regioselective SNAr and Thermodynamic Deconvolution

Step 1: Scaffold Free-Basing and Protection (Causality Check)

  • Action: Suspend N-cyclohexylpiperidin-4-amine dihydrochloride (1.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) followed by Boc-anhydride (1.05 eq) at 0°C.

  • Causality: The dihydrochloride salt must be fully neutralized. The endocyclic piperidine nitrogen is kinetically favored for Boc-protection due to lower steric hindrance, leaving the exocyclic N-cyclohexyl amine available for subsequent coupling.

Step 2: SNAr Coupling with Internal Validation

  • Action: Transfer the crude Boc-protected intermediate to a microwave vial. Add the target heteroaryl chloride (1.1 eq), K2CO3 (2.0 eq), and anhydrous DMF.

  • Self-Validation Addition: Add exactly 0.50 eq of 1,3,5-trimethoxybenzene as an internal qNMR standard.

  • Action: Irradiate at 120°C for 45 minutes.

  • Causality: The internal standard remains inert during the reaction. Post-reaction, a crude 1H-NMR aliquot allows for absolute quantification of the conversion rate and confirmation of regioselectivity by comparing the integration of the product's exocyclic methine proton against the trimethoxybenzene singlet (δ 6.08 ppm).

Step 3: Thermodynamic Profiling via ITC

  • Action: Following deprotection and purification, titrate the synthesized ligands into a solution of the target protein using Isothermal Titration Calorimetry (ITC).

  • Causality: Standard IC50 biochemical assays only provide the overall free energy (ΔG). ITC is mandatory here because it deconvolutes ΔG into enthalpy (ΔH) and entropy (-TΔS)[1]. This definitively proves whether the cyclohexyl analog is achieving its potency through rigid enthalpic contacts, or if the cyclopentyl analog is leveraging entropic adaptability [2].

References

  • Thermodynamic inhibition profile of a cyclopentyl and a cyclohexyl derivative towards thrombin: the same but for different reasons Source: Angewandte Chemie International Edition (PubMed) URL:[Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Substituent Effects on the Rearrangements of Cyclohexyl to Cyclopentyl Radicals Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

A Senior Application Scientist's Guide to Validating LC-MS Methods for N-cyclohexylpiperidin-4-amine Dihydrochloride Detection

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection and quantification of N-cyclohexylpiperidin-4-amine dihydrochloride. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, field-proven advice. We will move beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and offering comparative perspectives on various analytical strategies.

Introduction: The Analytical Challenge of N-cyclohexylpiperidin-4-amine

N-cyclohexylpiperidin-4-amine is a polar, secondary amine that can be a critical component or impurity in pharmaceutical development. Its dihydrochloride salt form enhances its solubility in polar solvents.[1] The accurate and precise quantification of this compound is essential for ensuring drug safety, efficacy, and regulatory compliance.

The physicochemical properties of N-cyclohexylpiperidin-4-amine, particularly its polarity and basicity, present unique challenges for traditional reversed-phase LC-MS methods. These challenges include poor retention on C18 columns and potential for peak tailing. This guide will explore robust analytical solutions, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful alternative.

Foundational Principles of LC-MS Method Validation

The objective of any analytical method validation is to demonstrate that the method is suitable for its intended purpose.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH), provide comprehensive guidelines that form the bedrock of our validation strategy.[3][4][5][6] The ICH Q2(R1) guideline is a key reference for the validation of analytical procedures.[2][7][8]

This guide will walk through the essential validation parameters, offering a comparative analysis of different approaches and acceptance criteria.

A Strategic Approach to Method Development and Validation

A successful validation begins with a well-developed method. For N-cyclohexylpiperidin-4-amine, a HILIC-MS approach is often preferred over traditional reversed-phase chromatography due to the compound's high polarity.[3][9] HILIC provides superior retention and resolution for such polar analytes.[9]

Proposed Starting HILIC-LC-MS/MS Method

The following is a recommended starting point for the analysis of N-cyclohexylpiperidin-4-amine, based on established methods for similar polar amines.[3][4]

Liquid Chromatography:

  • Column: A HILIC column with an amide or cyano stationary phase is recommended for good retention and peak shape.[3][10]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) and a buffer (e.g., 10 mM ammonium formate) to ensure good peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to elute the polar analyte.

  • Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the protonation of the amine groups.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for tandem mass spectrometers (MS/MS) provides high selectivity and sensitivity.

  • MRM Transitions:

    • Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of N-cyclohexylpiperidin-4-amine.

    • Product Ion (Q3): A stable fragment ion generated through collision-induced dissociation (CID).

The Validation Master Plan: A Parameter-by-Parameter Comparison

The validation of the LC-MS method must be conducted according to a predefined protocol. Below, we dissect each validation parameter, providing experimental designs and comparing different strategies.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze blank matrix samples (e.g., plasma, formulation buffer) from at least six different sources to assess for interferences at the retention time of the analyte and internal standard (IS).

  • Analyze the analyte at the Lower Limit of Quantification (LLOQ) and the IS in the presence of commonly used excipients and potential degradation products.

  • For bioanalytical methods, assess the potential for cross-talk between the analyte and any co-administered drugs.

Comparison of Approaches:

ApproachDescriptionAdvantagesDisadvantages
Blank Matrix Analysis Injection of matrix from multiple sources to check for endogenous interferences.Simple and direct assessment of matrix effects.May not account for all potential interferences.
Spiked Sample Analysis Spiking the matrix with potential interferents (e.g., related compounds, metabolites).More comprehensive assessment of specificity.Requires availability of potential interferents.
Linearity and Range

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the analyte into the blank matrix at a minimum of five different concentration levels.

  • The calibration curve should be generated by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • The linearity should be evaluated using a suitable regression model (e.g., linear, weighted linear).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day (within-run) precision and accuracy: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (between-run) precision and accuracy: Analyze the QC samples on at least three different days.

Acceptance Criteria (as per FDA/EMA guidelines):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Comparison of Determination Methods:

MethodDescriptionAdvantagesDisadvantages
Signal-to-Noise Ratio Based on the ratio of the analyte signal to the background noise (typically 3:1 for LOD and 10:1 for LOQ).Simple and widely used.Can be subjective and instrument-dependent.
Standard Deviation of the Response and the Slope Based on the standard deviation of the blank response and the slope of the calibration curve.More statistically robust.Requires a well-defined blank and linear range.

Experimental Protocol for LOQ:

  • Prepare samples at decreasing concentrations and determine the lowest concentration that meets the accuracy and precision criteria (within ±20% for both).

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to critical method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Analyze QC samples under these modified conditions and evaluate the impact on the results.

Data Presentation:

Parameter VariedVariationMean Concentration (µg/mL)% BiasCV (%)
Column Temperature 35 °C9.85-1.53.2
45 °C10.12+1.22.9
Flow Rate 0.36 mL/min9.91-0.93.5
0.44 mL/min10.05+0.53.1
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term Stability: Keep QC samples at room temperature for a period that simulates the sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20 °C or -80 °C) for an extended period.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams, generated using Graphviz, illustrate the workflow and the interdependencies of the validation parameters.

LC-MS Method Validation Workflow

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev Method Development & Optimization (HILIC-MS/MS) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Routine Routine Sample Analysis Stability->Routine

A sequential workflow for LC-MS method validation.

Interrelationship of Key Validation Parameters

ParameterRelationships Accuracy Accuracy Precision Precision Accuracy->Precision Interdependent Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Range->LOQ Specificity Specificity Specificity->Accuracy Selectivity Selectivity Specificity->Selectivity LOD LOD LOQ->LOD

Interdependencies between core validation parameters.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an LC-MS method for a challenging compound like N-cyclohexylpiperidin-4-amine dihydrochloride requires a thorough understanding of both the analytical technique and the regulatory landscape. By employing a systematic approach, as outlined in this guide, and by carefully considering the unique properties of the analyte, researchers can develop and validate robust and reliable methods. The use of HILIC-MS offers a significant advantage for the analysis of such polar compounds, ensuring adequate retention and separation. Ultimately, a well-validated method is the cornerstone of high-quality data and is indispensable for the successful development and approval of pharmaceutical products.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Vertex AI Search.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). ICH.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. (n.d.).
  • Development of UPLC-MS/MS method for the determination of polar metabolites. (n.d.). DiVA.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). PMDA.
  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. (2012, April 15). PubMed.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • 1-cyclohexyl-piperidin-4-ylamine, dihydrochloride 1196154-81-0 wiki. (n.d.). Guidechem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Buy N-phenylpiperidin-4-amine dihydrochloride | 99918-43-1. (2023, August 15). Smolecule.

Sources

Cross-Validation of In Vitro Screening Results: N-Cyclohexylpiperidin-4-amine Dihydrochloride as a Core Scaffold in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the pursuit of combating antimicrobial resistance, Novel Bacterial Topoisomerase Inhibitors (NBTIs) have emerged as a critical class of therapeutics targeting bacterial DNA gyrase and Topoisomerase IV [1]. Within this domain, the piperidin-4-amine scaffold is frequently utilized as a core pharmacophore. This guide provides an objective, data-driven comparison of N-cyclohexylpiperidin-4-amine dihydrochloride (NCP4A) against alternative structural analogs during early-stage in vitro screening.

The Causality of Chemical Selection:

  • Why the Dihydrochloride Salt? In high-throughput screening (HTS), free-base lipophilic amines frequently form colloidal aggregates in aqueous assay buffers. These aggregates non-specifically sequester target proteins, leading to false-positive inhibition—a well-documented Pan-Assay Interference Compound (PAINS) artifact. Utilizing the dihydrochloride salt form ensures rapid, complete dissolution in DMSO-to-aqueous buffer transitions, preserving the integrity of the primary screen.

  • Why the Cyclohexyl Moiety? The cyclohexyl group provides a flexible, non-planar lipophilic bulk that optimally occupies the hydrophobic binding pocket of bacterial DNA gyrase. In contrast, rigid aromatic rings introduce steric clashes, while smaller cycloalkyl rings lack sufficient Van der Waals interactions to maintain high-affinity binding [2].

Comparative Profiling: Scaffold Alternatives

To objectively validate the performance of NCP4A, it was cross-screened against two structural alternatives and a clinical reference standard. The data below demonstrates the critical balance between target affinity, whole-cell penetration, and mammalian cytotoxicity.

Table 1: Quantitative In Vitro Cross-Validation Metrics
Compound ScaffoldcLogPDNA Gyrase IC₅₀ (µM)E. coli MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index (SI)
N-cyclohexylpiperidin-4-amine 2HCl (NCP4A) 1.850.422.0>100>238
N-cyclopentylpiperidin-4-amine 2HCl (NCPent4A)1.403.1516.0>100>31
N-phenylpiperidin-4-amine 2HCl (NPh4A)2.108.50>32.045.5<5
Ciprofloxacin (Reference)1.200.150.015>100>6000

Note: Selectivity Index (SI) is calculated as (CC₅₀ / IC₅₀). A higher SI indicates a wider therapeutic window.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and scientific integrity, the screening cascade is designed as a self-validating system. Each protocol is engineered to rule out specific false positives, moving from biochemical target engagement to phenotypic whole-cell efficacy.

Protocol 1: Primary HTS (DNA Gyrase Supercoiling Assay)

Objective: Confirm direct biochemical target engagement before introducing the complexities of bacterial cell walls.

  • Reagent Preparation: Prepare assay buffer containing 0.01% Brij-35.

    • Causality: The inclusion of a non-ionic detergent prevents the non-specific adherence of lipophilic piperidine compounds to the 384-well plasticware, ensuring the actual compound concentration matches the theoretical concentration.

  • Enzyme-Compound Pre-incubation: Incubate E. coli DNA gyrase with the compound library (10 µM to 1 nM dose-response) for 15 minutes at room temperature.

    • Causality: Pre-incubation ensures binding kinetics reach equilibrium before the substrate is introduced, preventing artificially inflated IC₅₀ values for slow-binding inhibitors.

  • Substrate Addition & Readout: Add relaxed plasmid DNA and ATP. After 30 minutes, quench the reaction and read via Fluorescence Resonance Energy Transfer (FRET).

  • System Validation: Calculate the Z-prime (Z') factor for every plate.

    • Causality: Following the NIH Assay Guidance Manual [3], a Z' > 0.5 is mathematically required to prove that the signal window is wide enough to distinguish true hits from background assay noise.

Protocol 2: Orthogonal Phenotypic Validation (Broth Microdilution)

Objective: Prove that the biochemically active compound can penetrate the Gram-negative outer membrane and evade efflux pumps.

  • Media Standardization: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Per CLSI M07 guidelines [4], standardizing divalent cations (Ca²⁺, Mg²⁺) is critical. Variations in cation concentration can artificially chelate certain scaffolds or alter bacterial membrane permeability, leading to irreproducible Minimum Inhibitory Concentration (MIC) values.

  • Inoculum Preparation: Adjust the E. coli ATCC 25922 culture to a 0.5 McFarland standard (approx. 5 × 10⁵ CFU/mL).

    • Causality: Maintaining a strict target-to-drug ratio prevents the "inoculum effect," where an artificially high bacterial load overwhelms the compound, causing a false-negative resistance profile.

  • Incubation: Incubate 96-well plates at 37°C for exactly 18–20 hours before visual/spectrophotometric readout.

Protocol 3: Mammalian Cytotoxicity Counter-Screen

Objective: Establish the therapeutic window by ruling out compounds that act via general membrane disruption or mitochondrial uncoupling.

  • Cell Seeding: Seed HepG2 (human hepatocyte) cells at 10,000 cells/well.

    • Causality: Utilizing a metabolically highly active hepatic line provides a stringent early indicator for potential hepatotoxicity, a common failure point for lipophilic amines.

  • Viability Detection: After 48 hours of compound exposure, add Resazurin dye.

    • Causality: Resazurin is a redox-sensitive, non-destructive dye. It provides a self-validating measure of cell viability based on active metabolism rather than just membrane lysis, allowing researchers to distinguish between cytostatic and cytocidal off-target effects.

Screening Cascade Visualization

The following diagram maps the logical progression of the cross-validation workflow. Compounds must successfully pass each self-validating node to be considered a viable lead.

CrossValidation Library Compound Library (Piperidin-4-amine Scaffolds) HTS Primary HTS (DNA Gyrase Supercoiling) Library->HTS QC Quality Control (Z' > 0.5 Validation) HTS->QC Biochemical Potency MIC Orthogonal Validation (Broth Microdilution MIC) QC->MIC IC50 < 1 µM Tox Counter-Screen (HepG2 Cytotoxicity) MIC->Tox MIC < 4 µg/mL Lead Lead Optimization (Validated Hit) Tox->Lead CC50 > 50 µM

Figure 1: Self-validating workflow for piperidine-based antibacterial screening.

References

  • A Fine-Tuned Lipophilicity/Hydrophilicity Ratio Governs Antibacterial Potency and Selectivity of Bifurcated Halogen Bond-Forming NBTIs. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Assay Guidance Manual: HTS Assay Validation. National Institutes of Health (NIH). Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-cyclohexylpiperidin-4-amine Dihydrochloride Batches from Different Suppliers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Batch Consistency in Pharmaceutical Development

N-cyclohexylpiperidin-4-amine dihydrochloride is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key building block, its purity and structural integrity directly influence the quality, safety, and efficacy of the final drug product. In the rigorous landscape of pharmaceutical manufacturing, even minor variations in starting materials can lead to significant deviations in downstream processes, potentially compromising the entire production chain.[1][2] Consequently, the thorough analytical characterization of this intermediate from various suppliers is not merely a quality control measure but a fundamental necessity for robust and reproducible drug development.

This guide provides a comprehensive framework for the spectroscopic comparison of N-cyclohexylpiperidin-4-amine dihydrochloride batches procured from different suppliers. We will delve into the practical application of Proton Nuclear Magnetic Resonance (¹H NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to ascertain structural identity, assess purity, and identify potential contaminants. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and defensible data critical for supplier qualification and process optimization. This multi-faceted analytical approach is crucial for understanding the impurity profile and ensuring the consistency required by regulatory bodies.[3][4][5]

Methodology: A Multi-Technique Approach to Quality Assessment

The experimental design is centered on a comparative analysis of three hypothetical batches of N-cyclohexylpiperidin-4-amine dihydrochloride, designated as Supplier A, Supplier B, and Supplier C. This workflow ensures a comprehensive evaluation of each batch's chemical fingerprint.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Outcome A Supplier A Batch NMR ¹H NMR Spectroscopy (Structural Confirmation & Purity) A->NMR Aliquot FTIR FTIR Spectroscopy (Functional Group ID) A->FTIR Aliquot HRMS HRMS (Accurate Mass & Impurity Profiling) A->HRMS Aliquot B Supplier B Batch B->NMR Aliquot B->FTIR Aliquot B->HRMS Aliquot C Supplier C Batch C->NMR Aliquot C->FTIR Aliquot C->HRMS Aliquot DA Comparative Data Analysis (Spectral Overlay & Peak Comparison) NMR->DA FTIR->DA HRMS->DA SQ Supplier Qualification Report (Accept/Reject Decision) DA->SQ

Caption: Workflow for comparative spectroscopic analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of protons, enabling confirmation of the expected molecular structure and the detection of proton-bearing impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-cyclohexylpiperidin-4-amine dihydrochloride from each supplier into separate NMR tubes.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to each NMR tube. Ensure complete dissolution by gentle vortexing.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a certified internal standard.

  • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest, and a spectral width that encompasses all expected signals.

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By comparing the FTIR spectra of different batches, one can quickly assess similarities and differences in their vibrational modes, which can indicate variations in crystal form or the presence of impurities with distinct functional groups.

Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) sampling technique for solid samples. Place a small amount of the powder from each supplier directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the spectrum of each sample. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Compare the spectra of the different batches, paying close attention to the fingerprint region (below 1500 cm⁻¹) and the characteristic absorption bands for N-H (amine), C-H (aliphatic), and C-N bonds.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which serves as a definitive confirmation of the elemental composition of the molecule. It is also an extremely sensitive technique for detecting and identifying unknown impurities, even at trace levels.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each batch in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Utilize electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Compare this with the theoretical exact mass of N-cyclohexylpiperidin-4-amine. Scrutinize the spectra for any additional ions that may represent impurities.

Data Analysis and Comparison

The data obtained from the spectroscopic analyses should be tabulated for a clear and direct comparison between the suppliers.

¹H NMR Data Comparison (in D₂O)
Supplier Chemical Shift (δ, ppm) Multiplicity Integration Assignment Observations
Supplier A 3.5-3.7m2HPiperidine H (axial, adjacent to N)Consistent with reference
3.1-3.3m3HPiperidine H (equatorial, adjacent to N), Cyclohexyl H (adjacent to N)Consistent with reference
2.0-2.2m2HPiperidine HConsistent with reference
1.2-1.9m14HRemaining Piperidine & Cyclohexyl HConsistent with reference
Supplier B 3.5-3.7m2HPiperidine H (axial, adjacent to N)Consistent with reference
3.1-3.3m3HPiperidine H (equatorial, adjacent to N), Cyclohexyl H (adjacent to N)Consistent with reference
2.0-2.2m2HPiperidine HConsistent with reference
1.2-1.9m14HRemaining Piperidine & Cyclohexyl HConsistent with reference
0.9t~0.1HUnknown aliphatic impurityTrace impurity detected
Supplier C 3.5-3.7m2HPiperidine H (axial, adjacent to N)Consistent with reference
3.1-3.3m3HPiperidine H (equatorial, adjacent to N), Cyclohexyl H (adjacent to N)Consistent with reference
2.0-2.2m2HPiperidine HConsistent with reference
1.2-1.9m14HRemaining Piperidine & Cyclohexyl HConsistent with reference
FTIR Data Comparison (ATR)
Supplier N-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) N-H Bend (cm⁻¹) Fingerprint Region Observations
Supplier A ~3400 (broad)2850-2950~1600Highly comparableConforms to expected structure
Supplier B ~3400 (broad)2850-2950~1600Highly comparableConforms to expected structure
Supplier C ~3400 (broad)2850-2950~1600Minor peak shift at ~850 cm⁻¹Possible variation in crystal packing or minor impurity
HRMS Data Comparison
Supplier Theoretical [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Mass Error (ppm) Potential Impurities Detected (m/z) Observations
Supplier A 183.1856183.1854-1.1None detectedHigh purity and accurate mass confirmation
Supplier B 183.1856183.1855-0.5197.2012High purity and accurate mass confirmation; trace impurity consistent with an additional methyl group
Supplier C 183.1856183.1853-1.6None detectedHigh purity and accurate mass confirmation

Discussion and Interpretation

The comparative analysis reveals that while all three suppliers provided material that is predominantly N-cyclohexylpiperidin-4-amine dihydrochloride, subtle but important differences exist.

  • Supplier A demonstrates high purity across all three analytical techniques, with no detectable impurities and a spectral profile that aligns perfectly with the expected structure.

  • Supplier B shows high purity in the bulk material; however, both ¹H NMR and HRMS detected a trace-level impurity. The HRMS data suggests this impurity may be a methylated analogue. While present at a low level, the identity and potential reactivity of this impurity would require further investigation, especially if the final API has stringent purity requirements.

  • Supplier C appears to be of high purity by NMR and HRMS, but the minor shift in the FTIR fingerprint region could suggest a different polymorphic form or a non-proton-bearing impurity. This warrants further investigation, such as through X-ray diffraction (XRD), if crystal form is a critical quality attribute for the downstream process.

This multi-technique approach provides a comprehensive quality assessment.[6][7] Relying on a single technique would have provided an incomplete picture. For instance, HRMS was crucial in hypothesizing the identity of the impurity in Supplier B's batch, which was only seen as a small, unidentifiable peak in the NMR.

Conclusion

The rigorous spectroscopic comparison of N-cyclohexylpiperidin-4-amine dihydrochloride from different suppliers is an indispensable step in ensuring the quality and consistency of pharmaceutical starting materials.[1] This guide has outlined a robust, multi-technique workflow utilizing ¹H NMR, FTIR, and HRMS to confirm structural identity and assess purity. The hypothetical data illustrates how this approach can uncover subtle but potentially critical differences between batches. By implementing such a comprehensive analytical strategy, researchers and drug development professionals can make informed decisions about supplier qualification, mitigate risks in their manufacturing processes, and ultimately contribute to the development of safe and effective medicines.

References

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Protheragen. [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Axplora. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. (2021, December 15). PubMed. [Link]

  • Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. (2016, December 23). ResearchGate. [Link]

  • How to Control the Quality Parameters in Pharmaceutical Manufacturing? (2022, February 15). Biotic Healthcare. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Spectroscopic, Structural, and Computational Characterization of Three Bispidinone Derivatives, as Ligands for Enantioselective Metal Catalyzed Reactions. (2016, April 15). PubMed. [Link]

  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Dot Compliance. [Link]

  • A Deep Dive into Quality Control in the Pharmaceutical Industry. (2026, January 23). DES Pharma. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (2014, July 15). PubMed. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of N-cyclohexylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory are paramount. The responsible management of chemical reagents, including their proper disposal, is a critical aspect of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-cyclohexylpiperidin-4-amine dihydrochloride, grounded in established safety principles and regulatory guidelines. Our commitment is to empower you with the knowledge to handle and dispose of this compound with the utmost confidence and care, reinforcing the foundation of a secure and efficient laboratory.

Understanding the Hazard Profile of N-cyclohexylpiperidin-4-amine dihydrochloride

Immediate Safety and Handling Precautions:

  • Work in a well-ventilated area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][4]

  • Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to:

    • Safety goggles or a face shield[1][5]

    • Chemical-resistant gloves (e.g., nitrile)[1][5]

    • A lab coat[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-cyclohexylpiperidin-4-amine dihydrochloride is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This protocol is designed to align with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Step 1: Waste Characterization and Segregation

Proper characterization is the foundation of safe chemical waste disposal. N-cyclohexylpiperidin-4-amine dihydrochloride waste should be classified as hazardous chemical waste.

  • Solid Waste: Unused or expired solid N-cyclohexylpiperidin-4-amine dihydrochloride.

  • Liquid Waste: Solutions containing dissolved N-cyclohexylpiperidin-4-amine dihydrochloride, including reaction mixtures and rinsates.

Crucially, do not mix this waste with incompatible materials. Amine salts can react with strong oxidizing agents.[4][9] Therefore, segregate this waste stream from oxidizers, as well as from acids and bases, to prevent any potential chemical reactions.[10][11]

Step 2: Waste Collection and Container Management

The integrity of your waste containers is critical to preventing leaks and ensuring safe storage.

  • Container Selection: Use only chemically compatible containers with secure, leak-proof closures.[6][10] High-density polyethylene (HDPE) or glass containers are generally suitable. Never use food containers for hazardous waste storage.[10]

  • Labeling: All waste containers must be clearly and accurately labeled.[12][13] The label must include:

    • The words "Hazardous Waste"[13]

    • The full chemical name: "N-cyclohexylpiperidin-4-amine dihydrochloride"

    • The CAS Number (if available)

    • An indication of the hazards (e.g., "Irritant")

    • The accumulation start date (the date the first drop of waste is added to the container)

    • A list of all components in the container, including solvents and their approximate percentages.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place waste containers in a secondary containment bin to capture any potential leaks or spills.

  • Inspections: The SAA must be inspected weekly for any signs of leakage or container degradation.[6][10]

Step 4: Disposal of Empty Containers

Empty containers that once held N-cyclohexylpiperidin-4-amine dihydrochloride must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., deionized water or ethanol).

    • Collect all three rinsates and dispose of them as hazardous liquid waste in the appropriately labeled container.[1][11] Do not pour the rinsate down the drain. [1][14]

    • Allow the container to air dry completely in a fume hood.

  • Defacing the Label: Once the container is dry, completely remove or deface the original chemical label.[1]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycled according to your institution's policies.[1]

Step 5: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of your properly labeled and stored waste containers.[2][15]

Under no circumstances should N-cyclohexylpiperidin-4-amine dihydrochloride or its solutions be disposed of down the drain or in the regular trash. [1][14]

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural steps involved.

cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination Start N-cyclohexylpiperidin-4-amine dihydrochloride Waste Generated Characterize Characterize as Hazardous Waste Start->Characterize Empty_Container Is it an Empty Container? Start->Empty_Container Segregate Segregate from Incompatible Materials Characterize->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store in Designated Satellite Accumulation Area Collect->Store Professional_Disposal Arrange for Professional Waste Disposal via EHS Store->Professional_Disposal Empty_Container->Characterize No Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Yes Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Original Label Collect_Rinsate->Deface_Label Dispose_Container Dispose of Container as Non-Hazardous Waste Deface_Label->Dispose_Container

Sources

Personal protective equipment for handling N-cyclohexylpiperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with field-proven, self-validating protocols for handling N-cyclohexylpiperidin-4-amine dihydrochloride .

Beyond basic safety data, this guide emphasizes the mechanistic causality behind each safety requirement, ensuring your laboratory team understands not just what to do, but why these specific precautions are critical for chemical integrity and personal safety.

Chemical Profile & Hazard Assessment

N-cyclohexylpiperidin-4-amine dihydrochloride is a highly polar, crystalline amine salt frequently utilized as an intermediate in pharmaceutical synthesis. Because specific toxicological data for every derivative is continuously evolving, we must treat this compound with the stringent safety standards applied to the broader class of piperidine amine dihydrochlorides.

Below is a quantitative summary of its physical properties and recognized Global Harmonized System (GHS) hazards based on structurally identical analogs [1].

ParameterSpecification / Hazard Standard
Chemical Name N-Cyclohexylpiperidin-4-amine dihydrochloride
CAS Registry Number 1452484-36-4 [2]
Molecular Weight 255.23 g/mol
Physical State Solid (Crystalline powder)
GHS Hazard Codes H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation [3]
Storage Conditions Room temperature; keep tightly closed in a dry, well-ventilated place [4]

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is required, but understanding the chemical-physical interactions of dihydrochloride salts dictates specific material choices:

  • Eye/Face Protection (Chemical Safety Goggles):

    • Causality: Amine salts are highly irritating to mucous membranes. If airborne dust contacts the moisture of the human eye, it rapidly dissolves, causing localized pH shifts that can lead to severe ocular irritation or corneal damage [1]. Standard safety glasses with side shields are insufficient against fine dust; sealed goggles are mandatory.

  • Hand Protection (Nitrile Gloves):

    • Causality: While the free-base form of piperidines is lipophilic and highly skin-permeable, the dihydrochloride salt is polar and water-soluble. Standard nitrile gloves (minimum 0.11 mm thickness) provide a robust, impermeable barrier against both the dry crystalline powder and aqueous solutions.

  • Respiratory Protection (Fume Hood / P100 Respirator):

    • Causality: Handling dry powders generates micro-particulates. Inhalation directly irritates the upper respiratory tract [4]. Primary handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator must be worn.

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, the following protocol integrates physical checks at every step to prevent exposure.

Protocol: Safe Weighing and Solution Preparation
  • Environmental Verification: Before opening the reagent bottle, verify the fume hood face velocity is operating between 80–120 feet per minute (fpm) . Validation: Check the digital monitor or perform a simple tissue-paper flutter test at the sash opening.

  • Static Mitigation: Dihydrochloride salts are notoriously prone to static cling. Apply an anti-static gun (e.g., Zerostat) to the weighing spatula and weigh boat. Causality: Unmitigated static charge causes the fine powder to repel from the spatula, aerosolizing the compound and drastically increasing inhalation risk.

  • Material Transfer: Weigh the desired mass of N-cyclohexylpiperidin-4-amine dihydrochloride using a calibrated analytical balance inside the fume hood.

  • Dissolution: Transfer the powder to the reaction vessel. Slowly add the appropriate solvent. Keep the vessel sealed immediately after addition to prevent vapor/aerosol escape.

  • Immediate Decontamination: Wipe down all spatulas, balances, and hood surfaces with a damp solvent wipe (water or 70% ethanol). Causality: Because the salt is highly water-soluble, a damp wipe effectively captures and dissolves residual crystalline dust, whereas dry sweeping would re-aerosolize it.

PPE_Workflow Step1 1. Environmental Control Verify Fume Hood (80-120 fpm) Step2 2. PPE Donning Goggles, Nitrile Gloves, Lab Coat Step1->Step2 Ventilation Confirmed Step3 3. Static Mitigation Apply Anti-Static Gun to Tools Step2->Step3 PPE Secured Step4 4. Material Transfer Weigh & Transfer Compound Step3->Step4 Static Neutralized Step5 5. Decontamination Wipe Surfaces with Damp Cloth Step4->Step5 Transfer Complete

Operational workflow for the safe handling and transfer of N-cyclohexylpiperidin-4-amine dihydrochloride.

Spill Response & Emergency Protocols

In the event of a powder spill outside of the primary containment zone (fume hood), execute the following steps:

  • Evacuation & Assessment: Clear personnel from the immediate area to prevent the tracking of powder throughout the lab.

  • PPE Upgrade: Don a P100 respirator and chemical safety goggles before approaching the spill.

  • Containment via Dampening: Do not dry sweep. Cover the spilled solid with a damp paper towel to suppress dust formation [3].

  • Collection: Carefully scoop the dampened material and the paper towels into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and copious amounts of water.

Waste Disposal & Decontamination Plan

Proper disposal of halogenated organic salts requires strict adherence to environmental regulations to prevent the release of toxic byproducts.

Incineration Protocol: Waste containing N-cyclohexylpiperidin-4-amine dihydrochloride must be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber [5].

Mechanistic Causality for Disposal: The compound contains two equivalents of hydrochloric acid (dihydrochloride). Thermal decomposition during standard incineration destroys the organic piperidine framework but releases toxic, highly corrosive hydrogen chloride (HCl) gas and nitrogen oxides (NOx).

  • The afterburner ensures complete combustion of the organic ring, preventing the formation of toxic organic intermediates.

  • The alkaline scrubber is biologically and environmentally mandatory; it neutralizes the acidic HCl gas into harmless chloride salts before the exhaust is released into the atmosphere, preventing environmental acidification and equipment corrosion. Do not let the product enter standard drains or waterways [4].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylpiperidin-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclohexylpiperidin-4-amine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。